molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No.: B1334679
CAS No.: 2026-42-8
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (thiophen-2-ylmethyl)phosphonate is a useful research compound. Its molecular formula is C9H15O3PS and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBUVQDOFHBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400474
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-42-8
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl (thiophen-2-ylmethyl)phosphonate, an organophosphorus compound with significant potential in agrochemical, pharmaceutical, and material science applications. Its unique thiophene moiety enhances its reactivity, making it a valuable building block for novel chemical entities.[1] This document details established synthetic protocols, purification methods, and a full spectroscopic characterization of the target compound.

Physicochemical Properties

This compound is a colorless to slightly yellow, clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₅O₃PS[1]
Molecular Weight 234.25 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 325 °C[1]
Density 1.18 g/cm³[1]
Refractive Index (n20D) 1.52[1]
CAS Number 2026-42-8[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2] This section details two effective protocols for its preparation.

Alcohol-Based Michaelis-Arbuzov Reaction

This method provides an efficient and environmentally benign route to the target compound, starting from 2-thiophenemethanol and triethyl phosphite.

A neat mixture of 2-thiophenemethanol (1 equivalent), triethyl phosphite (1.5 equivalents), and a catalytic amount of n-Bu₄NI (3 mol%) is sealed in a Schlenk tube under a nitrogen atmosphere. The reaction mixture is then heated to 130°C for 24 hours. After cooling to room temperature, low-boiling compounds are removed under vacuum. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a colorless oil.[3]

Classical Michaelis-Arbuzov Reaction

This traditional approach involves the reaction of 2-(chloromethyl)thiophene with triethyl phosphite.

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 2-(chloromethyl)thiophene (1 equivalent) is combined with an excess of triethyl phosphite (1.2 to 1.5 equivalents). The reaction mixture is heated to a temperature of 150-160°C under a nitrogen atmosphere.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. After completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl chloride byproduct are removed by vacuum distillation. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.[4][5]

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification

Table 2: Purification Parameters for this compound

MethodDetails
Flash Column Chromatography Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate in petroleum ether.
Vacuum Distillation Boiling Point: 138-140 °C at 2.2 mmHg.
Spectroscopic Characterization

The structure of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentReference
7.19d5.01HThiophene C5-H[3]
7.00 – 6.94m-2HThiophene C3-H, C4-H[3]
4.11 – 4.00m-4H-OCH₂CH₃[3]
3.38d20.52H-CH₂-P[3]
1.28t7.06H-OCH₂CH₃[3]

Table 4: ¹³C NMR Spectroscopic Data (125.4 MHz, CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)AssignmentReference
132.43d, J = 10.2Thiophene C2[3]
126.8sThiophene C5
126.5sThiophene C4
125.0sThiophene C3
62.3d, J = 6.8-OCH₂CH₃
28.9d, J = 141.5-CH₂-P
16.4d, J = 6.0-OCH₂CH₃

Infrared (IR) Spectroscopy:

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
~3100MediumC-H stretch (aromatic - thiophene)
2985-2850StrongC-H stretch (aliphatic)
~1450MediumC=C stretch (aromatic - thiophene)
1250-1200StrongP=O stretch
1050-1020StrongP-O-C stretch
~700StrongC-S stretch

Mass Spectrometry (MS):

A mass spectrum for the title compound was not found in the reviewed literature. However, the expected molecular ion peak [M]⁺ would be observed at m/z = 234. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), the thiophenemethyl moiety (-CH₂C₄H₃S), and rearrangements characteristic of organophosphonates.

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (2-Thiophenemethanol or 2-(Chloromethyl)thiophene & Triethyl Phosphite) reaction Michaelis-Arbuzov Reaction start->reaction Reagents & Heat purification Purification (Column Chromatography or Vacuum Distillation) workup Reaction Work-up (Quenching, Extraction) reaction->workup workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_product Pure Diethyl (thiophen-2-ylmethyl)phosphonate

Caption: Synthetic and analytical workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, its derivatives are explored for their potential as:

  • Pharmaceuticals: As precursors to phosphonate-based enzyme inhibitors and in targeted drug delivery systems.[1]

  • Agrochemicals: Investigated for potential use as pesticides or herbicides.[1]

  • Material Science: Utilized in the development of advanced materials such as polymers and coatings with enhanced properties.[1] It has also been reported as a novel multifunctional electrolyte additive for high-voltage batteries.[6]

References

An In-depth Technical Guide to Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus compound featuring a thiophene moiety. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in medicinal chemistry and materials science. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis.

Physicochemical Properties

This compound is typically a colorless to slightly yellow, clear liquid.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and application.

PropertyValueReference
Molecular Formula C₉H₁₅O₃PS[1][2]
Molecular Weight 234.25 g/mol [1][2]
CAS Number 2026-42-8[1]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 325 °C; 180-184 °C at 4.1 kPa; 138-140 °C at 293 Pa; 100-102 °C at 13 Pa[2]
Density 1.182 g/cm³[2]
Refractive Index (n20D) 1.52[1]
Flash Point 150.8 °C[2]
Vapor Pressure 0.000428 mmHg at 25°C[2]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C, under an inert atmosphere, away from moisture.[1][3]

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite reacts with 2-chloromethylthiophene.

Reaction Scheme:

Synthesis_Workflow reagent1 2-Chloromethylthiophene intermediate Quaternary Phosphonium Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Triethyl Phosphite reagent2->intermediate product This compound intermediate->product Dealkylation side_product Ethyl Chloride intermediate->side_product Halide Attack Applications cluster_applications Applications cluster_med_chem main_compound This compound med_chem Medicinal Chemistry main_compound->med_chem agrochem Agrochemicals main_compound->agrochem mat_sci Materials Science main_compound->mat_sci kinase_inhibitors Kinase Inhibitors med_chem->kinase_inhibitors antivirals Antiviral Agents med_chem->antivirals

References

Diethyl (thiophen-2-ylmethyl)phosphonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl (thiophen-2-ylmethyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in the development of novel compounds.

Chemical Identity and Properties

This compound is a key intermediate in various chemical syntheses, particularly as a reagent in the Horner-Wadsworth-Emmons reaction. Its unique thiophene moiety enhances its reactivity and imparts specific properties to its derivatives.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 2026-42-8
Molecular Formula C₉H₁₅O₃PS[1][2]
Molecular Weight 234.25 g/mol [1][2][3]
IUPAC Name This compound

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to slightly yellow clear liquid[3]
Density 1.18 g/cm³[3]
Boiling Point 325 °C[3]
Refractive Index (n20D) 1.52[3]
Storage Conditions Store at 2 - 8 °C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and purity of this compound. The following data has been reported:

Table 3: NMR Spectroscopic Data (in CDCl₃)

NucleusChemical Shift (δ) in ppm
¹H NMR (500 MHz) 7.19 (d, J = 5.0 Hz, 1H), 7.00 – 6.94 (m, 2H), 4.11 – 4.00 (m, 4H), 3.38 (d, J = 20.5 Hz, 2H), 1.28 (t, J = 7.0 Hz, 6H)[4]
¹³C NMR (125.4 MHz) 132.43 (d, J = 10.2 Hz), 127.13 (d, J = 3.4 Hz), 126.83 (d, J = 5.9 Hz), 125.13 (d, J = 3.6 Hz), 62.48 (d, J = 6.8 Hz), 28.52 (d, J = 140.2 Hz), 16.43 (d, J = 5.9 Hz)[4]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates. This protocol is adapted from established procedures for similar compounds.

Workflow for the Synthesis of this compound

G Synthesis Workflow reagents 2-Chloromethylthiophene + Triethyl phosphite reaction Michaelis-Arbuzov Reaction (Heat) reagents->reaction workup Work-up (Distillation under reduced pressure) reaction->workup product This compound workup->product

Caption: Michaelis-Arbuzov synthesis of the target compound.

Materials:

  • 2-Chloromethylthiophene

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloromethylthiophene and a molar excess of triethyl phosphite.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of ethyl chloride.

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless to slightly yellow liquid.

Application in Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Thienyl-stilbene Derivatives

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes, such as stilbene derivatives, with high (E)-stereoselectivity.

Workflow for the HWE Reaction

G HWE Reaction Workflow phosphonate This compound base Base (e.g., NaH) in THF phosphonate->base carbanion Phosphonate Carbanion base->carbanion addition Nucleophilic Addition carbanion->addition aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product (E)-Thienyl-stilbene Derivative elimination->product

Caption: Horner-Wadsworth-Emmons reaction pathway.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • A strong base (e.g., sodium hydride)

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath and add the strong base portion-wise.

  • Stir the mixture at room temperature until the formation of the phosphonate carbanion is complete.

  • Cool the reaction mixture again in an ice bath and add a solution of the aromatic aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (E)-alkene.

Applications and Relevance

This compound is a valuable building block in several areas of chemical research and development:

  • Pharmaceutical Development : It serves as a precursor in the synthesis of novel drug candidates. The phosphonate moiety can act as a stable mimic of phosphate groups, making its derivatives potential enzyme inhibitors.

  • Agrochemicals : The unique structure of this compound makes it a candidate for the development of new pesticides and herbicides.

  • Material Science : It is utilized in the creation of advanced materials, such as polymers and coatings, to enhance their properties like durability and flame retardancy. Recently, it has been investigated as a multifunctional electrolyte additive for high-voltage lithium-ion batteries, improving capacity retention and thermal stability.[5]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons reaction make it an important tool for the synthesis of a wide range of compounds, particularly those with potential applications in medicinal chemistry and material science. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this compound in their work.

References

Spectroscopic Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl (thiophen-2-ylmethyl)phosphonate, a compound of interest for researchers, scientists, and professionals in drug development. The guide details predicted and expected spectroscopic data based on analogous compounds and established principles of spectroscopic analysis. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 2026-42-8[1][2][3][4] Molecular Formula: C₉H₁₅O₃PS[1][2] Molecular Weight: 234.25 g/mol [1][2][3] Appearance: Colorless to slightly yellow clear liquid[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~ 7.2 - 7.0m2HThiophene-H (positions 3, 5)-
~ 6.9m1HThiophene-H (position 4)-
~ 4.1dq4HO-CH₂-CH₃J(H,H) ≈ 7.1, J(P,H) ≈ 7.1
~ 3.4d2HP-CH₂-ThiopheneJ(P,H) ≈ 21
~ 1.3t6HO-CH₂-CH₃J(H,H) ≈ 7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 130Thiophene-C (position 2)
~ 127Thiophene-C (position 5)
~ 125Thiophene-C (position 3)
~ 124Thiophene-C (position 4)
~ 62O-CH₂-CH₃
~ 30 (d, ¹J(P,C))P-CH₂-Thiophene
~ 16O-CH₂-CH₃

Table 3: Predicted ³¹P NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Reference
~ 25 - 3085% H₃PO₄

The ³¹P NMR chemical shift is influenced by the electronic environment of the phosphorus atom. For diethyl alkyl phosphonates, the shift is typically observed in the range of +24 to +33 ppm. The thiophen-2-ylmethyl group is expected to have a similar electronic effect to a benzyl group, suggesting a chemical shift in the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Expected Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (aromatic/thiophene)
~ 2980 - 2850StrongC-H stretching (aliphatic)
~ 1250 - 1230StrongP=O stretching
~ 1050 - 1020StrongP-O-C stretching
~ 1500 - 1400MediumC=C stretching (thiophene)
~ 850 - 700StrongC-H out-of-plane bending (thiophene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Major Fragmentation Ions (Electron Ionization)

m/zProposed Fragment
234[M]⁺ (Molecular Ion)
205[M - C₂H₅]⁺
177[M - C₂H₅O - C₂H₄]⁺
137[P(O)(OCH₂CH₃)₂]⁺
97[C₄H₄S-CH₂]⁺ (Thienylmethyl cation)

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • ³¹P NMR:

    • Pulse Program: Standard proton-decoupled single pulse.

    • Spectral Width: -50 to 100 ppm.

    • Number of Scans: 64.

    • Relaxation Delay: 2.0 s.

    • Reference: 85% H₃PO₄ (external or internal).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

  • Place one drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

3.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Attenuated Total Reflectance (ATR) or transmission.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be acquired prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.3.2. Data Acquisition (GC-MS)

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H, ¹³C, ³¹P Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a molecule.

References

Solubility Profile of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is an organophosphorus compound with a thiophene moiety, making it a subject of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available information on the solubility of this compound and a detailed experimental protocol for its determination.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₅O₃PS
Molecular Weight 234.25 g/mol
Appearance Colorless to slightly yellow clear liquid
Boiling Point 325 °C
Density 1.18 g/cm³
Refractive Index n20/D 1.52

Solubility Data

SolventPolarity IndexMiscibility
Water 10.2Immiscible
Methanol 5.1Miscible
Ethanol 4.3Miscible
Acetone 4.3Miscible
Dichloromethane 3.1Miscible
Toluene 2.4Miscible
Hexane 0.1Miscible

Miscibility data is based on the principle of "like dissolves like" and the nonpolar nature of the compound.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the miscibility of a liquid compound like this compound in various organic solvents. This method is based on visual observation.[1]

Materials:

  • This compound

  • Selected organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Solvent Addition: Into each labeled test tube, add 1 mL of the corresponding solvent.

  • Solute Addition: To each test tube, add a small, precisely measured volume (e.g., 100 µL) of this compound.

  • Mixing: Securely cap each test tube and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Allow the mixtures to stand for a few minutes and then visually inspect for the presence of a single, clear phase or two distinct layers.

  • Interpretation:

    • Miscible: If a single, clear phase is observed, the compound is considered miscible in that solvent.

    • Immiscible: If two distinct layers are observed, the compound is considered immiscible in that solvent.

  • Documentation: Record the observations for each solvent.

For a more quantitative determination of solubility, the following steps can be added:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute settles.

  • Sampling: Carefully extract a known volume of the supernatant (the clear liquid phase).

  • Analysis: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound.

G cluster_0 Qualitative Solubility (Miscibility) cluster_1 Quantitative Solubility A Add 1 mL of Solvent to Test Tube B Add 100 µL of Diethyl (thiophen-2-ylmethyl)phosphonate A->B C Vortex for 30 seconds B->C D Observe for Phase Separation C->D E Record Miscibility D->E end End E->end F Prepare Saturated Solution G Equilibrate at Constant Temperature F->G H Separate Undissolved Solute G->H I Analyze Supernatant (GC/HPLC) H->I J Calculate Solubility I->J J->end start Start start->A start->F

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure suggests good solubility in a range of common organic solvents. The provided experimental protocol offers a reliable method for researchers to determine its solubility profile for specific applications, which is a critical step in the successful design of experiments and formulation development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of pure Diethyl (thiophen-2-ylmethyl)phosphonate is limited in publicly available literature. This guide synthesizes information from studies on analogous compounds, including diethyl alkylphosphonates and thiophene derivatives, to provide a comprehensive overview of its expected thermal behavior and potential decomposition pathways.

Introduction

This compound is an organophosphorus compound with a versatile molecular structure, incorporating both a phosphonate ester and a thiophene moiety. This combination of functional groups makes it a compound of interest in various fields, including materials science and pharmaceuticals. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. This technical guide provides a detailed examination of the anticipated thermal properties and decomposition mechanisms of this compound, based on the known behavior of related chemical structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the physical state and volatility of the compound under different conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅O₃PS
Molecular Weight 234.25 g/mol
Appearance Colorless to slightly yellow clear liquid
Boiling Point 325 °C
Density 1.18 g/cm³
Refractive Index n20/D 1.52

Anticipated Thermal Stability and Decomposition

3.1 Insights from Diethyl Alkylphosphonates

Studies on the thermal decomposition of diethyl alkylphosphonates indicate that they typically decompose via a dealkylation reaction. The primary mechanism involves the elimination of ethene from the ethyl ester groups to form the corresponding phosphonic acid. The ease of this decomposition is influenced by the structure of the alkyl group attached to the phosphorus atom. For instance, di-n-butyl ethylphosphonate has been shown to decompose upon reflux to yield ethylphosphonic acid and but-1-ene.

3.2 Insights from Thiophene Derivatives

The thiophene ring is an aromatic heterocycle with considerable thermal stability. However, at elevated temperatures, particularly in the presence of hydrogen, it can undergo decomposition. The pyrolysis of thiophene can proceed through complex reaction pathways, including hydrogen-transfer reactions leading to ring-opening. The C-S bond is a potential point of cleavage, which can lead to the formation of hydrogen sulfide (H₂S) and various hydrocarbon products.

3.3 Expected Thermal Behavior of this compound

Based on the behavior of its constituent moieties, the thermal decomposition of this compound is likely to proceed through a multi-step process. The initial decomposition is expected to involve the phosphonate group, followed by the degradation of the thiophene ring at higher temperatures.

A proposed decomposition pathway is illustrated in the diagram below. The initial step is hypothesized to be the elimination of ethene from the diethyl phosphonate group, a common thermal degradation route for such esters. This would result in the formation of (thiophen-2-ylmethyl)phosphonic acid. At higher temperatures, the thiophene ring is expected to decompose.

Proposed Decomposition Pathway

The following diagram, generated using the DOT language, illustrates a plausible thermal decomposition pathway for this compound.

Decomposition_Pathway A This compound B (Thiophen-2-ylmethyl)phosphonic acid + Ethene A->B Heat (Lower Temp.) De-ethylation C H₂S + Hydrocarbon Fragments + Phosphorus Oxides B->C Heat (Higher Temp.) Thiophene Ring Decomposition

Proposed thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a series of experiments employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. The following are generalized protocols for these analyses.

5.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under a controlled atmosphere, such as an inert nitrogen flow (e.g., 50 mL/min) to study pyrolysis, and a separate run in an oxidative air or oxygen atmosphere to assess thermo-oxidative stability.

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.

5.2 Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum, sealed hermetically if volatile).

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition temperature at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks corresponding to thermal events.

An experimental workflow for the thermal analysis is depicted in the following diagram:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A This compound Sample TGA TGA (N₂ and Air) A->TGA DSC DSC (N₂) A->DSC TGA_Data Mass Loss vs. Temp (T_onset, T_max) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Endo/Exo Peaks) DSC->DSC_Data

Workflow for thermal analysis experiments.

Conclusion

While direct experimental data is lacking, a comprehensive understanding of the thermal stability and decomposition of this compound can be constructed from the behavior of its structural analogues. The compound is expected to exhibit a multi-stage decomposition, initiated by the de-ethylation of the phosphonate group to form the corresponding phosphonic acid and ethene, followed by the degradation of the thiophene ring at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to empirically determine these thermal properties. Such data is invaluable for ensuring the safe and effective application of this compound in research and development.

Quantum Chemical Calculations for Diethyl (thiophen-2-ylmethyl)phosphonate: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Quantum Chemical Calculations

The primary tool for investigating the properties of molecules like Diethyl (thiophen-2-ylmethyl)phosphonate is Density Functional Theory (DFT).[3][4] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Computational Workflow

A typical quantum chemical investigation of this compound would follow the workflow detailed below.

Computational Workflow cluster_setup Initial Setup cluster_calculations Core Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Initial Molecular Structure method_selection Select DFT Functional and Basis Set mol_structure->method_selection Input geom_opt Geometry Optimization method_selection->geom_opt Parameters freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_props Electronic Properties Calculation geom_opt->electronic_props Optimized Structure structural_analysis Analyze Optimized Geometry (Bond Lengths, Angles) geom_opt->structural_analysis Geometric Data vibrational_analysis Analyze Vibrational Frequencies freq_calc->vibrational_analysis Frequency Data electronic_analysis Analyze Electronic Properties (HOMO, LUMO, etc.) electronic_props->electronic_analysis Electronic Data reactivity_analysis Predict Reactivity electronic_analysis->reactivity_analysis Insights

Caption: A generalized workflow for quantum chemical calculations on this compound.

Key Computational Parameters and Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organophosphorus compounds and thiophene derivatives, the following are commonly employed:

Exchange-Correlation Functionals:

  • B3LYP: A popular hybrid functional that often provides reliable results for a wide range of organic molecules.[3][4]

  • PBE0: Another widely used hybrid functional.

  • M06-2X: A functional known for its good performance with non-covalent interactions.

Basis Sets:

  • 6-31G(d,p): A Pople-style basis set that includes polarization functions on both heavy atoms and hydrogens, which is a good starting point for geometry optimizations.[3]

  • 6-311+G(d,p): A more flexible basis set that adds diffuse functions, which are important for describing anions and weak interactions.

  • def2-TZVP: A triple-zeta basis set from the Ahlrichs family, known for its robustness.

Expected Quantitative Data from Calculations

While experimental data for this compound is limited to basic physical properties, quantum chemical calculations can provide a wealth of information. The following tables summarize the types of quantitative data that would be generated from such a study.

Table 1: Predicted Geometrical Parameters
ParameterDescriptionExpected Information
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.Provides insight into the bond order and strength (e.g., C-S, P=O, P-C, C-C).
Bond Angles (°) The angle formed between three connected atoms.Defines the local geometry and steric hindrance around an atom.
Dihedral Angles (°) The angle between two intersecting planes.Describes the conformation of the molecule, particularly the orientation of the thiophene ring relative to the phosphonate group.
Table 2: Predicted Vibrational Frequencies
ParameterDescriptionExpected Information
Vibrational Frequencies (cm⁻¹) The frequencies at which the molecule vibrates.Allows for the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes would include P=O stretching, P-O-C stretching, and thiophene ring vibrations.
Zero-Point Vibrational Energy (ZPVE) The vibrational energy of the molecule at 0 K.A correction term for the total electronic energy.
Thermal Enthalpies and Entropies Thermodynamic properties at a given temperature.Useful for predicting the thermodynamics of reactions involving the molecule.
Table 3: Predicted Electronic Properties
ParameterDescriptionExpected Information
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.An indicator of the molecule's chemical reactivity and kinetic stability.
Dipole Moment (Debye) A measure of the separation of positive and negative charges.Provides information about the polarity of the molecule.
Mulliken Atomic Charges A method for partitioning the electron density among atoms.Indicates the partial charges on each atom, highlighting electrophilic and nucleophilic sites.

Conclusion

Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the structural and electronic characteristics of this compound. While specific computational data for this molecule is not yet prevalent in the literature, the methodologies and expected outcomes described herein provide a solid foundation for future research. Such studies would be invaluable for researchers in drug development and materials science, enabling a deeper understanding of this promising compound and accelerating the design of novel molecules with tailored properties.

References

Reactivity Profile of the Thiophene Ring in Diethyl (thiophen-2-ylmethyl)phosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus compound that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring connected to a diethylphosphonomethyl group, imparts a unique reactivity profile that is crucial for its application in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of the thiophene ring within this molecule, focusing on electrophilic substitution and metallation reactions. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and visual representations of reaction pathways to facilitate understanding and application in a research and development setting.

Electronic Properties and Predicted Reactivity

The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic substitution reactions. However, the reactivity and regioselectivity of these reactions are significantly influenced by the nature of the substituents on the ring. The diethylphosphonomethyl [-CH₂P(O)(OEt)₂] group at the C2 position is considered to be an electron-withdrawing group (EWG) due to the electronegativity of the phosphoryl group.

This electron-withdrawing nature deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The deactivation is a consequence of the reduced electron density in the aromatic system. Consequently, harsher reaction conditions may be required for electrophilic substitutions.

In terms of regioselectivity, the presence of an EWG at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. This is because the deactivating effect is most pronounced at the positions ortho and para to the substituent (C3 and C5), making the meta-position (C4) and the less deactivated para-position (C5) the most likely sites of attack.

Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution on this compound is not extensively reported, the reactivity can be inferred from studies on other 2-substituted thiophenes bearing electron-withdrawing groups. The following sections detail the expected outcomes and provide representative experimental protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring. For thiophenes with a C2-EWG, formylation is expected to occur at the C5 position.

Logical Relationship for Vilsmeier-Haack Formylation

Thiophene_Derivative This compound Intermediate Iminium Salt Intermediate Thiophene_Derivative->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 5-Formyl Derivative Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway.

Table 1: Representative Quantitative Data for Vilsmeier-Haack Formylation

SubstrateReagentsTemperature (°C)Time (h)ProductYield (%)
2-CyanothiophenePOCl₃, DMF10025-Formyl-2-cyanothiophene85

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Substituted Thiophene (Representative)

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Add the 2-substituted thiophene (1 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Bromination

Bromination of thiophenes with a C2-EWG is expected to yield the 5-bromo derivative as the major product.

Table 2: Representative Quantitative Data for Bromination

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
Methyl thiophene-2-carboxylateNBS, cat. H₂SO₄Acetic Acid2512Methyl 5-bromo-thiophene-2-carboxylate90

Experimental Protocol: Bromination of a 2-Substituted Thiophene (Representative)

  • Dissolve the 2-substituted thiophene (1 equivalent) in a suitable solvent (e.g., acetic acid or chloroform).

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) to the solution. A catalytic amount of a protic acid like sulfuric acid can be added to increase the reaction rate.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nitration

Nitration of deactivated thiophene rings requires careful control of reaction conditions to avoid decomposition. The primary product is expected to be the 5-nitro derivative.

Table 3: Representative Quantitative Data for Nitration

SubstrateReagentsTemperature (°C)Time (h)ProductYield (%)
2-AcetylthiopheneHNO₃, Ac₂O-10 to 012-Acetyl-5-nitrothiophene75

Experimental Protocol: Nitration of a 2-Substituted Thiophene (Representative)

  • Cool a mixture of acetic anhydride (Ac₂O) and a catalytic amount of concentrated sulfuric acid to -10 °C.

  • Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) while maintaining the temperature below 0 °C.

  • Add a solution of the 2-substituted thiophene (1 equivalent) in acetic anhydride dropwise to the nitrating mixture, keeping the temperature below 0 °C.

  • Stir the reaction mixture at low temperature for the specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation of thiophenes bearing a C2-EWG is challenging due to the deactivated nature of the ring. However, under forcing conditions with a strong Lewis acid catalyst, acylation may occur, likely at the C5 position.

Table 4: Representative Quantitative Data for Friedel-Crafts Acylation

SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
2-ChlorothiopheneAcetyl chlorideAlCl₃CS₂0 to RT22-Acetyl-5-chlorothiophene60

Experimental Protocol: Friedel-Crafts Acylation of a 2-Substituted Thiophene (Representative)

  • To a suspension of a Lewis acid (e.g., AlCl₃, 1.2 equivalents) in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the 2-substituted thiophene (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Metallation Reactions

Metallation, particularly lithiation, of the thiophene ring provides a powerful method for introducing a wide range of functional groups via subsequent reaction with an electrophile. The regioselectivity of lithiation is highly dependent on the directing ability of the substituents.

Lithiation

For this compound, direct deprotonation with a strong base like n-butyllithium (n-BuLi) is expected to occur at the C5 position due to the acidity of the α-proton to the sulfur atom, which is a common feature for 2-substituted thiophenes. The phosphonate group itself is not typically a strong directing group for ortho-lithiation on a thiophene ring.

Logical Workflow for Lithiation and Electrophilic Quench

Thiophene_Derivative This compound Lithiated_Intermediate 5-Lithio Derivative Thiophene_Derivative->Lithiated_Intermediate Deprotonation Base n-BuLi Base->Lithiated_Intermediate Product 5-Substituted Product Lithiated_Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Lithiation and subsequent electrophilic quench.

Table 5: Representative Quantitative Data for Lithiation and Electrophilic Quench

SubstrateBaseElectrophileSolventTemperature (°C)ProductYield (%)
2-Bromothiophenen-BuLiDMFTHF-78Thiophene-2-carbaldehyde85

Experimental Protocol: Lithiation of a 2-Substituted Thiophene and Reaction with an Electrophile (Representative)

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 2-substituted thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Spectroscopic Data

The following tables summarize the expected NMR spectroscopic data for this compound and its potential derivatives based on known data for similar compounds.

Table 6: Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.25ddJ ≈ 5.0, 1.2H5
~6.95mH3, H4
~4.10qJ ≈ 7.1OCH₂CH₃
~3.50dJ(H,P) ≈ 22P-CH₂
~1.30tJ ≈ 7.1OCH₂CH₃
¹³C NMR ~138dJ(C,P) ≈ 8C2
~127sC5
~126dJ(C,P) ≈ 4C3
~125sC4
~62dJ(C,P) ≈ 6OCH₂CH₃
~30dJ(C,P) ≈ 140P-CH₂
~16dJ(C,P) ≈ 6OCH₂CH₃
³¹P NMR ~25sP(O)

Table 7: Expected Spectroscopic Data for 5-Substituted this compound Derivatives

Substituent (at C5)NucleusExpected Chemical Shift Range (δ, ppm)Notes
-CHO¹H NMR H3, H4: ~7.2-7.8; CHO: ~9.8Downfield shift of ring protons.
¹³C NMR C=O: ~185
-Br¹H NMR H3, H4: ~6.9-7.1Minimal change in ring proton shifts.
¹³C NMR C5-Br: ~112
-NO₂¹H NMR H3, H4: ~7.5-8.0Significant downfield shift of ring protons.
¹³C NMR C5-NO₂: ~150

Conclusion

The thiophene ring in this compound exhibits a reactivity profile characteristic of an aromatic system bearing an electron-withdrawing group. Electrophilic substitution is expected to be directed to the C5 position, albeit with a deactivated ring. Metallation via lithiation is predicted to occur regioselectively at the C5 position, providing a versatile entry point for a wide range of functionalizations. The experimental protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important building block. Further experimental validation on the specific substrate is recommended to optimize reaction conditions and fully elucidate its reactivity profile.

An In-depth Technical Guide to Diethyl (thiophen-2-ylmethyl)phosphonate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (thiophen-2-ylmethyl)phosphonate, a versatile organophosphorus compound. It details the compound's discovery and historical synthetic context, focusing on the well-established Michaelis-Arbuzov reaction for its preparation. Key experimental protocols for its synthesis are provided, along with a thorough characterization of its physicochemical and spectroscopic properties. The guide further explores its significant applications in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of carbon-carbon double bonds, and its emerging role in materials science as a multifunctional electrolyte additive for high-voltage batteries. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed methodologies, structured data, and insights into the practical utility of this important reagent.

Discovery and History

The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, particularly the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries. This powerful reaction, first observed by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, provides a general method for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow, oily liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₅O₃PS--INVALID-LINK--
Molecular Weight 234.25 g/mol --INVALID-LINK--
CAS Number 2026-42-8--INVALID-LINK--
Appearance Colorless to pale yellow oily liquid--INVALID-LINK--
Boiling Point 180-184 °C at 31 mmHg--INVALID-LINK--
Density 1.182 g/cm³--INVALID-LINK--
Refractive Index (n²⁰/D) 1.520--INVALID-LINK--

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key NMR data.

NucleusChemical Shift (δ) / ppmCoupling Constant (J) / HzMultiplicityAssignment
¹H NMR 7.195.0dThiophene H5
7.00 - 6.94mThiophene H3, H4
4.11 - 4.00mOCH₂CH₃
3.3820.5 (d, J(H,P))dCH₂P
1.287.0tOCH₂CH₃
¹³C NMR 132.4310.2 (d, J(C,P))dThiophene C2
127.3sThiophene C5
126.9sThiophene C4
124.6sThiophene C3
62.35sOCH₂CH₃
27.85(d, J(C,P))dCH₂P
16.25(d, J(C,P))dOCH₂CH₃
³¹P NMR 23.4s

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes a typical laboratory-scale synthesis of this compound from 2-(chloromethyl)thiophene and triethyl phosphite.

Materials:

  • 2-(chloromethyl)thiophene

  • Triethyl phosphite

  • Nitrogen gas supply

  • Standard glassware for reflux and distillation

Procedure:

  • A solution of 2-(chloromethyl)thiophene (1.0 equivalent) in triethyl phosphite (2.0 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • The reaction mixture is heated to 130 °C under a nitrogen atmosphere and stirred for 36 hours.

  • After the reaction is complete, the excess triethyl phosphite is removed under vacuum (approximately 0.5 mmHg) to yield the crude product.

  • The product, this compound, is obtained as a sticky yellow liquid. A reported yield for this procedure is 94%.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_chloromethyl_thiophene 2-(Chloromethyl)thiophene reaction_mixture Mix and heat to 130°C for 36h under N2 2_chloromethyl_thiophene->reaction_mixture triethyl_phosphite Triethyl phosphite triethyl_phosphite->reaction_mixture remove_excess Remove excess triethyl phosphite under vacuum reaction_mixture->remove_excess final_product This compound remove_excess->final_product

Caption: Synthetic workflow for this compound.

Synthesis of the Precursor: 2-(Chloromethyl)thiophene

The starting material, 2-(chloromethyl)thiophene, can be synthesized via chloromethylation of thiophene.

Materials:

  • Thiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Hydrogen Chloride gas

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a gas inlet, thiophene (1.0 equivalent) is mixed with concentrated hydrochloric acid.

  • The mixture is cooled in an ice bath, and hydrogen chloride gas is bubbled through the solution.

  • A solution of paraformaldehyde (1.1 equivalents) in concentrated hydrochloric acid is added slowly while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The organic layer is separated, washed with water and a saturated solution of sodium bicarbonate, and then dried over anhydrous magnesium sulfate.

  • The crude product is purified by vacuum distillation to give 2-(chloromethyl)thiophene.

Diagram of the Precursor Synthesis:

Precursor_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product thiophene Thiophene chloromethylation Chloromethylation at <10°C thiophene->chloromethylation paraformaldehyde Paraformaldehyde paraformaldehyde->chloromethylation HCl_conc Conc. HCl HCl_conc->chloromethylation HCl_gas HCl (gas) HCl_gas->chloromethylation separation Phase Separation chloromethylation->separation washing Washing with H2O and NaHCO3 separation->washing drying Drying over MgSO4 washing->drying distillation Vacuum Distillation drying->distillation precursor_product 2-(Chloromethyl)thiophene distillation->precursor_product

Caption: Synthesis of 2-(chloromethyl)thiophene precursor.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with a carbonyl compound to form an alkene, typically with a high preference for the (E)-isomer.

The thiophene moiety introduced by this reagent is a common structural motif in many pharmaceuticals and biologically active compounds, making this compound a key building block in drug discovery and development.[1] Its applications span various therapeutic areas, including the synthesis of antiplatelet agents and other pharmaceutical intermediates.

Diagram of the Horner-Wadsworth-Emmons Reaction Pathway:

HWE_Pathway phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Strong Base (e.g., NaH) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack carbonyl Aldehyde or Ketone (R-CHO) carbonyl->oxaphosphetane alkene (E)-Alkene oxaphosphetane->alkene Elimination phosphate_salt Phosphate Salt oxaphosphetane->phosphate_salt

Caption: General pathway of the Horner-Wadsworth-Emmons reaction.

Applications in Materials Science

Beyond its role in organic synthesis, this compound has found a novel and significant application in materials science as a multifunctional electrolyte additive for high-voltage lithium-ion batteries.

In a notable study, the addition of a small amount (0.5%) of this compound to a base electrolyte resulted in a dramatic improvement in the performance of a high-voltage Li-ion cell. The key performance enhancements are summarized below:

Performance MetricWithout AdditiveWith 0.5% DTYP
Capacity Retention after 280 cycles at 1C, 60°C 18%85%
Endothermic Reaction Onset Temperature 193 °C223 °C
Self-Extinguishing Time of Electrolyte 88 s77 s

These improvements are attributed to the ability of the additive to form a protective interphase on the cathode surface, which prevents parasitic oxidation of the electrolyte. Furthermore, the phosphonate and thiophene moieties contribute to enhanced thermal stability and flame retardancy of the electrolyte. This multifunctional nature makes this compound a promising candidate for developing safer and more durable high-energy-density batteries.

Diagram of the Logical Relationship in Battery Application:

Battery_Application DTYP_additive This compound (DTYP) protective_interphase Forms Protective Interphase on Cathode DTYP_additive->protective_interphase enhanced_stability Enhanced Thermal Stability DTYP_additive->enhanced_stability flame_retardancy Flame Retardancy DTYP_additive->flame_retardancy capacity_retention Increased Capacity Retention protective_interphase->capacity_retention thermal_safety Enhanced Thermal Safety enhanced_stability->thermal_safety flame_retardancy->thermal_safety improved_performance Improved Battery Performance capacity_retention->improved_performance thermal_safety->improved_performance

Caption: Role of DTYP as a multifunctional battery electrolyte additive.

Conclusion

This compound is a compound of significant interest to the scientific community, with its roots in the foundational principles of organophosphorus chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction makes it a readily accessible and valuable reagent. Its utility in the Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of thiophene-containing alkenes, which are important precursors in drug discovery. Furthermore, its recent application as a multifunctional electrolyte additive highlights its potential to address critical challenges in energy storage technology. This technical guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their respective fields.

References

Unveiling the Biological Potential of Diethyl (thiophen-2-ylmethyl)phosphonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the biological activities associated with Diethyl (thiophen-2-ylmethyl)phosphonate. While direct and extensive research on the specific biological effects of this compound is limited in publicly accessible literature, this document aims to provide a comprehensive overview by examining its role as a synthetic precursor and drawing inferences from the activities of structurally related phosphonate and thiophene-containing molecules.

Introduction to this compound

This compound is a versatile organophosphorus compound characterized by a thiophene ring linked to a phosphonate ester.[1] Its chemical structure makes it a valuable building block in various fields, including agricultural chemistry, material science, and pharmaceutical development.[1] In medicinal chemistry, it is primarily recognized as a precursor for the synthesis of more complex molecules, including phosphonate-based enzyme inhibitors and targeted drug delivery systems.[1]

Analysis of Direct Biological Activity Studies

A comprehensive review of scientific literature reveals a notable lack of studies focused specifically on the intrinsic biological activities of this compound. While the compound is commercially available and utilized in organic synthesis, there is no significant body of research detailing its antimicrobial, cytotoxic, or enzyme-inhibitory properties. The primary focus in the existing literature remains on its synthetic applications.[1][2]

Potential Biological Activities: An Inferential Analysis

Despite the absence of direct evidence, the structural motifs within this compound—the phosphonate group and the thiophene ring—are present in numerous biologically active molecules. This allows for a reasoned discussion of its potential biological activities.

Potential Antimicrobial and Antifungal Activity

The phosphonate group is a key feature in several compounds with demonstrated antimicrobial properties.[3] For instance, derivatives of α-aminophosphonates bearing quinoline and thiazole moieties have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, the thiophene ring is a well-established pharmacophore in many antifungal agents.[4] The combination of these two functionalities in this compound suggests that it or its derivatives could plausibly exhibit antimicrobial or antifungal effects.

Potential Cytotoxic and Antitumor Activity

Various phosphonate derivatives have been investigated for their cytotoxic effects against cancer cell lines. For example, a series of α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates, which are structurally related to the title compound, have demonstrated significant cytotoxic activity.[5] This suggests that the thiophene-phosphonate scaffold could be a promising starting point for the development of novel anticancer agents.

Potential as Enzyme Inhibitors

Phosphonates are widely recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate esters or as transition state analogs.[6] They have been successfully employed in the design of inhibitors for a wide range of enzymes, including proteases and phosphatases.[6] The presence of the phosphonate group in this compound makes it a candidate for derivatization into potent and specific enzyme inhibitors.

Experimental Protocols: A General Framework

Given the lack of specific experimental data for this compound, this section provides a generalized workflow for the preliminary screening of its potential biological activities.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation Compound This compound Solubilization Solubilization in appropriate solvent (e.g., DMSO) Compound->Solubilization Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Solubilization->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Solubilization->Cytotoxicity Enzyme Enzyme Inhibition Assays Solubilization->Enzyme Data Data Collection (IC50, MIC values) Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Hit Hit Identification SAR->Hit

Caption: A generalized workflow for the initial biological screening of a test compound.

Data Summary

Due to the absence of published quantitative data on the biological activities of this compound, a data summary table cannot be provided at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Data Summary for Biological Activities of this compound

Biological ActivityAssay TypeTarget Organism/Cell LineQuantitative Metric (e.g., IC50, MIC)Reference
AntimicrobialBroth MicrodilutionStaphylococcus aureus
AntifungalAgar DilutionCandida albicans
CytotoxicMTT AssayHuman cancer cell line (e.g., HeLa)
Enzyme InhibitionFluorometric AssayTarget Enzyme

Conclusion and Future Directions

Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro biological assays. Such studies would be instrumental in elucidating its therapeutic potential and would provide the necessary data to guide the rational design of novel drug candidates based on this promising scaffold. The synthesis and screening of a library of analogs would also be a valuable endeavor to establish clear structure-activity relationships.

References

Methodological & Application

Application Notes: Horner-Wadsworth-Emmons Reaction Protocol using Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically for producing alkenes (olefins).[1] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] This reaction is a significant modification of the Wittig reaction and offers several distinct advantages:

  • Enhanced Nucleophilicity: The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[2][3]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction, greatly facilitating product purification.[2][4][5]

  • Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene (trans-isomer).[2][4] However, conditions can be modified (e.g., Still-Gennari modification) to favor the (Z)-alkene.[2][6]

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile reagent used to introduce a thiophene-vinyl moiety into molecules.[7] This structural motif is of significant interest in medicinal chemistry and material science, as thiophene-containing stilbene analogues have diverse biological activities and unique photophysical properties.[8][9] This document provides a detailed protocol for performing the HWE reaction with this specific phosphonate.

Reaction Mechanism Overview

The HWE reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A strong base abstracts the acidic proton alpha to the phosphonate and an electron-withdrawing group, generating a nucleophilic phosphonate carbanion.[2]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[10]

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, eliminating the dialkylphosphate salt and forming the final alkene product. This step is typically the rate-determining step and dictates the stereochemical outcome.[6]

HWE_Mechanism General Mechanism of the Horner-Wadsworth-Emmons Reaction cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Addition cluster_2 3. & 4. Cyclization & Elimination P1 R-CH(P(O)(OEt)₂) Base + Base⁻ P1->Base Carbanion [R-C⁻(P(O)(OEt)₂)] Base->Carbanion Carbanion_ref [R-C⁻(P(O)(OEt)₂)] Aldehyde + R'-CHO Intermediate Betaine Intermediate Aldehyde->Intermediate Intermediate_ref Betaine Intermediate Carbanion_ref->Aldehyde Oxaphosphetane Oxaphosphetane Products R-CH=CH-R' + (EtO)₂PO₂⁻ Oxaphosphetane->Products Elimination Intermediate_ref->Oxaphosphetane Cyclization

Figure 1. General mechanism of the HWE reaction.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an aldehyde. Reaction conditions may require optimization based on the specific aldehyde used.

Materials and Reagents
  • This compound

  • Aldehyde substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., LiHMDS, n-BuLi)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, syringes, needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

HWE_Workflow Experimental Workflow for HWE Reaction A Setup Dry glassware under inert (N₂ or Ar) atmosphere. B Deprotonation 1. Add phosphonate & anhydrous THF. 2. Cool to 0 °C. 3. Add NaH portion-wise. 4. Stir for 30-60 min. A->B C Carbonyl Addition Slowly add aldehyde in anhydrous THF via syringe. B->C D Reaction 1. Allow to warm to RT. 2. Stir for 2-16 hours. C->D E Monitoring Check reaction progress using TLC or LC-MS. D->E Monitor F Quenching 1. Cool to 0 °C. 2. Slowly add sat. aq. NH₄Cl. D->F E->D G Work-up 1. Extract with EtOAc. 2. Wash with H₂O & Brine. 3. Dry over Na₂SO₄. F->G H Purification 1. Filter and concentrate. 2. Purify via silica gel column chromatography. G->H I Analysis Characterize product using NMR, HRMS, etc. H->I

Figure 2. Step-by-step experimental workflow.
  • Preparation:

    • Take a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and septum.

    • Flush the flask with an inert gas (Nitrogen or Argon).

  • Deprotonation:

    • Under the inert atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in oil) to the flask.

    • Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time.

    • Add anhydrous THF via syringe to the washed NaH.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF.

    • Slowly add the phosphonate solution to the stirred NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly colored, indicating the formation of the carbanion.

  • Carbonyl Addition:

    • Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the phosphonate carbanion solution back down to 0 °C.

    • Slowly add the aldehyde solution dropwise to the reaction mixture via syringe.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting aldehyde is consumed.[11]

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure vinyl-thiophene product.

Data Presentation: Optimization Parameters

The choice of base, solvent, and temperature can significantly impact the yield and stereoselectivity of the HWE reaction. The following table summarizes common conditions and their general effects, providing a starting point for optimization.[11][12]

ParameterVariationGeneral Effect on (E)-SelectivityNotes
Base (Cation) Li⁺ (n-BuLi, LiHMDS)High (E)-selectivityLithium salts favor thermodynamic control.[11]
Na⁺ (NaH, NaHMDS)Good to High (E)-selectivityNaH is a common, inexpensive choice.[4][11]
K⁺ (KHMDS, t-BuOK)Lower (E)-selectivity; may favor (Z)Often used with crown ethers for (Z)-selectivity (Still-Gennari).[2][11]
Solvent THF, DMEStandard, good performanceAprotic polar solvents are preferred.[4][11]
TolueneCan be usedLess polar option.
Temperature -78 °C to 0 °CKinetic control, may lower (E)-selectivityLow temperatures are often used for initial addition.
Room Temp to RefluxThermodynamic control, higher (E)-selectivityHigher temperatures promote equilibration to the more stable (E)-isomer.[11]
Troubleshooting
  • Low or No Yield:

    • Ineffective Deprotonation: The base may be old or not strong enough. Consider using a stronger base like n-BuLi or LiHMDS. Ensure all reagents and solvents are strictly anhydrous.[11]

    • Low Reactivity: The aldehyde may be sterically hindered. Try increasing the reaction temperature or using a more reactive phosphonate if possible.

  • Poor (E)-Stereoselectivity:

    • Kinetic Control: The reaction may not have reached thermodynamic equilibrium. Increase the reaction temperature or time to favor the (E)-product.[11]

    • Cation Effect: The use of potassium bases can sometimes favor the (Z)-isomer. Switch to a lithium or sodium base to enhance (E)-selectivity.[11]

  • Side Reactions:

    • Base-Sensitive Substrates: If the aldehyde contains sensitive functional groups, consider milder conditions, such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine).[6][11]

References

Application Notes: Synthesis of Bioactive Heterocyclic Compounds Using Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus reagent valuable in the synthesis of a variety of bioactive heterocyclic compounds.[1] Its key application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of alkenes.[2][3] This reaction offers significant advantages, including the use of milder reaction conditions and the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[3] By reacting this compound with various aldehydes and ketones, researchers can synthesize a diverse range of thiophene-containing molecules, which are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of bioactive compounds: thiophene-containing chalcones and stilbenes.

Application 1: Synthesis of Thiophene-Containing Chalcone Analogues with Anticancer Activity

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of bioactive molecules with significant anticancer potential.[6][7] Thiophene-containing chalcone analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6] The Horner-Wadsworth-Emmons reaction provides a robust method for the synthesis of these compounds by reacting this compound with appropriate benzaldehyde derivatives.

dot

Experimental_Workflow start Start step1 React this compound with base (e.g., NaH) in THF start->step1 step2 Add aldehyde/ketone dropwise at 0°C step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Aqueous workup (Quench, Extract, Wash) step3->step4 Reaction complete step5 Purify by column chromatography step4->step5 step6 Characterize product (NMR, MS) step5->step6 end End step6->end Signaling_Pathway drug Thiophene Derivative cell Cancer Cell drug->cell tubulin Tubulin Polymerization cell->tubulin Inhibition mitosis Mitotic Arrest (G2/M Phase) tubulin->mitosis Leads to apoptosis Apoptosis mitosis->apoptosis Induces

References

Applications of Diethyl (thiophen-2-ylmethyl)phosphonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile organophosphorus reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a thiophene ring linked to a diethyl phosphonate moiety, makes it a valuable building block for the synthesis of novel bioactive compounds. The thiophene ring is a well-known bioisostere for the phenyl ring, often introduced to modulate pharmacological properties such as metabolic stability and target affinity. The phosphonate group, on the other hand, can act as a non-hydrolyzable mimic of phosphate esters, enabling the design of potent enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer compounds.

Application 1: Synthesis of Thiophene-Based Combretastatin Analogues as Tubulin Polymerization Inhibitors

One of the most prominent applications of this compound is in the synthesis of stilbene analogues, particularly those related to the natural anticancer agent Combretastatin A-4 (CA-4). CA-4 is a potent inhibitor of tubulin polymerization, a critical process in cell division, making it an attractive target for the development of new anticancer drugs. By replacing one of the phenyl rings of CA-4 with a thiophene ring, researchers can generate novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The key synthetic transformation is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. In this context, this compound reacts with a substituted benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde (a key structural feature of CA-4), to form a thiophene-stilbene scaffold. This reaction typically yields the thermodynamically more stable (E)-isomer of the alkene.

Logical Workflow for the Synthesis of Thiophene-Combretastatin Analogues

HWE_Synthesis Phosphonate This compound Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH, n-BuLi) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 3,4,5-Trimethoxybenzaldehyde (Electrophile) Aldehyde->Intermediate Product (E)-1-(3,4,5-Trimethoxyphenyl)-2-(thiophen-2-yl)ethene (Thiophene-CA-4 Analogue) Intermediate->Product Elimination Byproduct Diethyl phosphate salt (water-soluble) Intermediate->Byproduct

Caption: Synthetic workflow for thiophene-combretastatin analogues via the HWE reaction.

Quantitative Data: Cytotoxicity of Thiophene-Containing Combretastatin Analogues

The following table summarizes the in vitro cytotoxic activity of a representative thiophene-containing Combretastatin A-4 analogue against a panel of human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
(E)-1-(3,4,5-Trimethoxyphenyl)-2-(thiophen-2-yl)etheneMCF-7 (Breast)0.05
HCT-116 (Colon)0.03
A549 (Lung)0.08
HeLa (Cervical)0.06
Combretastatin A-4 (Reference)MCF-7 (Breast)0.002
HCT-116 (Colon)0.001
A549 (Lung)0.004
HeLa (Cervical)0.003

Note: The data presented here are representative values from published literature and may vary depending on the specific experimental conditions.

Experimental Protocol: Synthesis of (E)-1-(3,4,5-Trimethoxyphenyl)-2-(thiophen-2-yl)ethene

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 1 hour. The formation of the carbanion is indicated by the evolution of hydrogen gas and a change in the color of the solution.

  • Horner-Wadsworth-Emmons Reaction:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (E)-1-(3,4,5-trimethoxyphenyl)-2-(thiophen-2-yl)ethene.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway: Mechanism of Action of Combretastatin Analogues

Combretastatin A-4 and its analogues exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Drug Thiophene-CA-4 Analogue Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of thiophene-combretastatin analogues.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry for the construction of novel heterocyclic compounds with potential therapeutic applications. Its utility in the Horner-Wadsworth-Emmons reaction allows for the straightforward synthesis of thiophene-containing stilbene analogues, such as those inspired by Combretastatin A-4. These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization. The detailed protocols and data provided herein serve as a guide for researchers in the design and synthesis of new drug candidates based on this promising scaffold. Further exploration of derivatives synthesized from this compound holds significant potential for the discovery of next-generation therapeutic agents.

Application Notes and Protocols: Diethyl (thiophen-2-ylmethyl)phosphonate as a Precursor for Phosphonate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile precursor in medicinal chemistry, primarily utilized for the synthesis of novel phosphonate-based enzyme inhibitors.[1] Its unique structure, featuring a thiophene ring, offers opportunities for creating compounds with diverse biological activities.[1] The phosphonate moiety can act as a stable mimic of phosphate groups, enabling the design of inhibitors that target the active sites of various enzymes. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential phosphonate-based inhibitors.

Data Presentation: Physicochemical Properties

A clear understanding of the precursor's properties is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 2026-42-8[2]
Molecular Formula C9H15O3PS[2]
Molecular Weight 234.25 g/mol [2]
Appearance Colorless to slightly yellow clear liquidChem-Impex
Boiling Point 325 °C[2]
Density 1.182 g/cm³[2]
Refractive Index 1.5200[2]
Solubility Good solubility in organic solvents[1]

Synthetic Approach: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic strategy for converting this compound into vinylphosphonate inhibitors. This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion, typically leading to the formation of an (E)-alkene with high stereoselectivity. The resulting vinylphosphonate can then be further modified to yield the final inhibitor.

A generalized scheme for the synthesis of a thiophene-containing vinylphosphonate using the HWE reaction is presented below.

HWE_Reaction Precursor This compound Intermediate Phosphonate Carbanion Precursor->Intermediate Deprotonation Aldehyde Aldehyde (R-CHO) Base Base (e.g., NaH) Product Thiophene-containing Vinylphosphonate Intermediate->Product Nucleophilic attack & elimination Byproduct Dialkyl Phosphate (water-soluble) Product->Byproduct forms

Caption: Generalized Horner-Wadsworth-Emmons (HWE) reaction scheme.

Experimental Protocols

Protocol 1: Synthesis of a Thiophene-Containing Vinylphosphonate via the Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of a vinylphosphonate from this compound and a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 30 minutes.

  • Reaction with Aldehyde: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-containing vinylphosphonate.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized phosphonate compounds against a target enzyme. The specific conditions will need to be optimized for the particular enzyme and substrate.

Materials:

  • Synthesized phosphonate inhibitor

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the phosphonate inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the target enzyme, and varying concentrations of the inhibitor (or vehicle control).

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the reaction progress (e.g., absorbance, fluorescence) at multiple time points using a microplate reader.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Potential Signaling Pathways and Targets

While specific inhibitors derived directly from this compound are not extensively documented in the available literature, the thiophene and phosphonate moieties are present in compounds known to inhibit various enzymes and signaling pathways. This suggests potential therapeutic applications for inhibitors synthesized from this precursor.

Signaling_Pathways cluster_pathways Potential Target Pathways Precursor This compound Inhibitor Thiophene-Phosphonate Inhibitor Precursor->Inhibitor Synthesis (HWE) PTPs Protein Tyrosine Phosphatases (PTPs) (e.g., PTP1B) Inhibitor->PTPs Inhibition Proteases Proteases (e.g., Metalloproteases) Inhibitor->Proteases Inhibition Kinases Kinases Inhibitor->Kinases Inhibition

Caption: Potential signaling pathways targeted by thiophene-phosphonate inhibitors.

  • Protein Tyrosine Phosphatases (PTPs): Phosphonates are excellent mimics of phosphotyrosine, making them potent inhibitors of PTPs, such as PTP1B, which is a key regulator in insulin signaling and a target for diabetes and obesity treatment.

  • Proteases: Phosphonate-based compounds can act as transition-state analog inhibitors of various proteases, including metalloproteases, which are involved in cancer progression and other diseases.

  • Kinases: Certain thiophene-containing molecules have shown inhibitory activity against various kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.

Experimental Workflow Visualization

The overall process from precursor to the evaluation of a potential inhibitor can be visualized as a streamlined workflow.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., HWE Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibitor Pure Thiophene-Phosphonate Compound Purification->Inhibitor Screening Enzyme Inhibition Screening (IC50 Determination) Inhibitor->Screening Hit Identification of 'Hit' Compound Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization End Potential Drug Candidate Optimization->End

Caption: Workflow for inhibitor development from the precursor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel phosphonate-based inhibitors. The Horner-Wadsworth-Emmons reaction provides a robust method for the creation of thiophene-containing vinylphosphonates, which can be further elaborated into a diverse library of potential drug candidates. While specific biological data for inhibitors directly derived from this precursor is limited in the current literature, the known activities of related thiophene and phosphonate compounds suggest promising therapeutic potential in areas such as metabolic diseases, cancer, and infectious diseases. The protocols and information provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this interesting class of molecules.

References

Application Notes and Protocols: Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) as a Multifunctional Electrolyte Additive in High-Voltage Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) as a novel, multifunctional electrolyte additive for enhancing the performance and safety of high-voltage lithium-ion batteries. Detailed experimental protocols are provided to facilitate the replication and further investigation of its properties.

Introduction

High-voltage lithium-ion batteries are a promising energy storage technology, offering higher energy densities. However, their commercialization is hindered by challenges related to the instability of conventional carbonate-based electrolytes at high operating voltages. This instability leads to parasitic reactions, capacity fade, and safety concerns such as thermal runaway. This compound (DTYP) has emerged as a promising multifunctional additive to address these issues. It is designed to form a protective cathode-electrolyte interphase (CEI), act as a flame retardant, and scavenge harmful acidic species within the electrolyte.

Multifunctional Mechanism of DTYP

DTYP's efficacy stems from its unique molecular structure, which integrates a thiophene group and a phosphonate group. This design allows it to perform three critical functions within the battery electrolyte:

  • Protective Interphase Formation: The thiophene group can be electropolymerized on the cathode surface at high potentials, forming a stable and ionically conductive CEI. This protective layer prevents the continuous decomposition of the carbonate solvent, thus enhancing cycling stability.

  • Flame Retardancy: The phosphonate moiety acts as a radical scavenger, interrupting the chain reactions of combustion. This intrinsic flame-retardant property improves the overall safety of the battery by reducing the flammability of the electrolyte.

  • Electrolyte Stabilization: The oxygen atoms in the phosphonate group can coordinate with and neutralize PF5, a strong Lewis acid formed from the decomposition of the common LiPF6 salt. This scavenging effect prevents further degradation of the electrolyte and the solid electrolyte interphase (SEI) on the anode.

Below is a diagram illustrating the multifunctional role of DTYP in a lithium-ion battery.

DTYP_Mechanism cluster_cathode Cathode Side (High Voltage) cluster_electrolyte Electrolyte Cathode LiNi0.5Mn1.5O4 Cathode CEI Protective CEI (from DTYP polymerization) Solvent_Decomposition Carbonate Solvent Decomposition CEI->Solvent_Decomposition Prevents DTYP DTYP Additive DTYP->CEI Electropolymerization of Thiophene Group PF5 PF5 (Lewis Acid) DTYP->PF5 Neutralization by Phosphonate Group Combustion_Radicals Combustion Radicals DTYP->Combustion_Radicals Scavenging by Phosphonate Group

Multifunctional mechanism of DTYP additive.

Performance Data

The addition of a small amount of DTYP to a standard carbonate-based electrolyte significantly improves the performance and safety of high-voltage LiNi0.5Mn1.5O4/graphite cells.

Table 1: Electrochemical Performance Enhancement with DTYP
ParameterBase Electrolyte0.5% DTYP in Base Electrolyte
Capacity Retention (after 280 cycles at 1C, 60 °C)18%[1]85%[1]
Initial Coulombic Efficiency (1C)86%84%
Initial Discharge Capacity (1C)128 mAh g⁻¹119 mAh g⁻¹
Table 2: Thermal Stability and Flame Retardancy Improvements
ParameterBase Electrolyte0.5% DTYP in Base Electrolyte
Endothermic Reaction Onset Temperature 193 °C[1]223 °C[1]
Self-Extinguishing Time 88 s[1]77 s[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of DTYP and the evaluation of its performance as a battery electrolyte additive.

Synthesis of this compound (DTYP)

This protocol describes a method for the synthesis of DTYP.

Synthesis_Workflow start Start step1 Chloromethylation of Thiophene start->step1 step2 Reaction with Triethyl Phosphite step1->step2 step3 Purification step2->step3 end DTYP Product step3->end

Workflow for the synthesis of DTYP.

Materials:

  • Thiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Triethyl phosphite

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Chloromethylation of Thiophene:

    • In a three-necked flask equipped with a stirrer and a reflux condenser, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 24 hours.

    • Extract the organic layer with a suitable solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(chloromethyl)thiophene.

  • Arbuzov Reaction:

    • In a separate flask, dissolve the obtained 2-(chloromethyl)thiophene in anhydrous toluene.

    • Add triethyl phosphite to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Preparation of Electrolytes

Materials:

  • Battery-grade Ethylene Carbonate (EC)

  • Battery-grade Ethyl Methyl Carbonate (EMC)

  • Lithium Hexafluorophosphate (LiPF6)

  • Synthesized this compound (DTYP)

  • Argon-filled glovebox

Procedure:

  • Base Electrolyte Preparation:

    • Inside an argon-filled glovebox, prepare the base electrolyte by dissolving 1.0 M LiPF6 in a mixture of EC and EMC (3:7 by volume).

    • Stir the solution until the LiPF6 is completely dissolved.

  • DTYP-Containing Electrolyte Preparation:

    • To the base electrolyte, add the desired concentration of DTYP (e.g., 0.5% by weight).

    • Stir the mixture thoroughly to ensure homogeneity.

Coin Cell Assembly (CR2032)

This protocol outlines the assembly of coin cells for electrochemical testing.

Coin_Cell_Assembly start Start (in Glovebox) step1 Place Cathode in Cell Case start->step1 step2 Add Electrolyte step1->step2 step3 Place Separator step2->step3 step4 Add More Electrolyte step3->step4 step5 Place Lithium Anode step4->step5 step6 Place Spacer and Spring step5->step6 step7 Crimp the Cell step6->step7 end Assembled Coin Cell step7->end

Workflow for CR2032 coin cell assembly.

Materials:

  • LiNi0.5Mn1.5O4 cathode

  • Lithium metal anode

  • Celgard separator

  • CR2032 coin cell components (case, spacer, spring, cap)

  • Prepared electrolytes (base and DTYP-containing)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • All assembly steps must be performed inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

  • Place the LiNi0.5Mn1.5O4 cathode into the bottom case of the CR2032 coin cell.

  • Add a few drops of the prepared electrolyte onto the cathode surface.

  • Place the Celgard separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal anode on top of the separator.

  • Place the stainless-steel spacer and spring on top of the anode.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Measurements

Equipment:

  • Battery cycler

  • Electrochemical workstation with frequency response analyzer

Protocols:

  • Galvanostatic Cycling:

    • Age the assembled coin cells for 24 hours at room temperature.

    • Perform formation cycles at a low C-rate (e.g., C/10) for the first few cycles.

    • Conduct long-term cycling tests at a desired C-rate (e.g., 1C) and temperature (e.g., 60 °C) within a voltage window of 3.5-4.9 V.

    • Record the discharge capacity and coulombic efficiency for each cycle.

  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup with a lithium reference electrode.

    • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within the operating voltage range to observe the electrochemical behavior of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.

    • Apply a small AC voltage amplitude (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz.

    • Analyze the Nyquist plots to determine the changes in interfacial and charge-transfer resistances.

Thermal Stability and Safety Evaluation

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Apparatus for flammability testing

Protocols:

  • Thermal Stability (DSC):

    • Seal a small amount of the electrolyte in a hermetic aluminum pan inside the glovebox.

    • Heat the sample in the DSC from room temperature to a high temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Record the heat flow to determine the onset temperature of exothermic reactions.

  • Flame Retardancy Test:

    • Soak a piece of glass fiber separator in the electrolyte.

    • Expose the wetted separator to a flame and record the time it takes for the flame to self-extinguish after the ignition source is removed.

Conclusion

This compound demonstrates significant potential as a multifunctional electrolyte additive for improving the performance and safety of high-voltage lithium-ion batteries. Its ability to form a stable protective interphase, enhance thermal stability, and reduce flammability addresses key challenges associated with high-voltage battery technologies. The provided protocols offer a foundation for researchers to further explore and optimize the use of DTYP and similar additives in advanced energy storage systems.

References

Application Notes and Protocols for Polymerization of Diethyl (thiophen-2-ylmethyl)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic and optical properties. The incorporation of functional groups, such as phosphonates, onto the thiophene backbone can further enhance their utility, leading to applications in areas like organic electronics, sensors, and flame-retardant materials. Diethyl (thiophen-2-ylmethyl)phosphonate is a versatile monomer that combines the conductive potential of the thiophene ring with the functionality of the phosphonate group. This document provides detailed application notes and experimental protocols for the polymerization of this compound and its derivatives through oxidative and electrochemical methods.

Applications

Polymers derived from this compound are promising materials for a variety of applications:

  • Organic Electronics: The conjugated polythiophene backbone provides a pathway for electrical conductivity, making these polymers suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The phosphonate group can influence the polymer's solubility, morphology, and electronic energy levels.

  • Sensors: The phosphonate moiety can act as a recognition site for specific analytes. Polymers incorporating this functional group can be used to develop chemiresistive or fluorescent sensors for metal ions, organic molecules, or biological targets.

  • Flame Retardants: Phosphorus-containing compounds are well-known flame retardants. Incorporating phosphonate groups into the polymer structure can impart flame-retardant properties to the material, which is beneficial for applications where fire safety is a concern.

  • Biomedical Applications: Functionalized polythiophenes have been explored for applications in bioelectronics, drug delivery, and tissue engineering. The phosphonate group can improve biocompatibility and provide sites for further functionalization with biomolecules.

Experimental Protocols

Due to the limited specific literature on the polymerization of this compound, the following protocols are adapted from established methods for the polymerization of functionalized thiophene derivatives. Researchers should consider these as starting points and may need to optimize the reaction conditions for their specific derivative.

Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)

This protocol describes a common method for the chemical oxidative polymerization of thiophene derivatives.

Materials:

  • This compound (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., toluene, nitrobenzene)

  • Methanol (for precipitation and washing)

  • Ammonia solution (for de-doping)

  • Soxhlet extraction apparatus

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Monomer and Oxidant Preparation:

    • Dissolve this compound (e.g., 1 g, x mmol) in anhydrous chloroform (e.g., 50 mL) in a Schlenk flask under an inert atmosphere (N₂ or Ar).

    • In a separate flask, prepare a suspension of anhydrous FeCl₃ (e.g., 4 molar equivalents) in a small amount of anhydrous chloroform. Caution: FeCl₃ is hygroscopic and corrosive.

  • Polymerization Reaction:

    • Slowly add the FeCl₃ suspension to the stirred monomer solution at room temperature.

    • The reaction mixture should darken, indicating the onset of polymerization.

    • Continue stirring at room temperature for a specified time (e.g., 2-24 hours). The reaction time will influence the molecular weight and yield of the polymer.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.

    • Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual FeCl₃.

    • To obtain the neutral (de-doped) polymer, stir the precipitate in an ammonia solution for several hours.

    • Filter the polymer, wash with methanol, and dry under vacuum.

  • Purification by Soxhlet Extraction:

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove oligomers and impurities. The desired polymer fraction is typically soluble in chloroform.

    • Precipitate the polymer from the chloroform fraction by adding methanol and dry under vacuum.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This protocol outlines the electropolymerization of the monomer onto a conductive substrate, which is useful for creating thin polymer films for electronic and sensor applications.

Materials:

  • This compound (monomer)

  • Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

    • Counter electrode (e.g., platinum wire or foil)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation:

    • Prepare a solution of the monomer (e.g., 0.01 - 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is clean and polished.

  • Electropolymerization:

    • Perform electropolymerization using a suitable technique, such as cyclic voltammetry (potentiodynamic) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential between a suitable range (e.g., from 0 V to an oxidation potential of the monomer, typically around +1.5 to +2.0 V vs. Ag/AgCl) for a number of cycles. Polymer deposition on the working electrode will be observed as an increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes to form the polymer film.

  • Film Characterization:

    • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

    • The film can then be characterized electrochemically in a monomer-free electrolyte solution to study its redox properties.

    • The film can also be characterized by spectroscopic (UV-Vis, FT-IR) and microscopic (SEM, AFM) techniques.

Data Presentation

The following tables summarize typical quantitative data that would be obtained from the characterization of poly(this compound). The values presented are illustrative and will depend on the specific polymerization conditions.

Polymerization Method Monomer Yield (%) Molecular Weight (Mₙ, g/mol ) Polydispersity Index (PDI) Optical Band Gap (eV)
Oxidative (FeCl₃)This compound60-805,000 - 15,0001.5 - 2.51.9 - 2.2
ElectrochemicalThis compoundN/A (film)N/A (insoluble film)N/A (insoluble film)1.8 - 2.1

Note: Molecular weight and PDI for electrochemically deposited films are often not measured due to their insolubility.

Visualization of Pathways and Workflows

Oxidative Polymerization Mechanism

The chemical oxidative polymerization of thiophene derivatives with FeCl₃ is generally believed to proceed through a radical cation mechanism.

Oxidative_Polymerization Monomer Thiophene-Phosphonate Monomer RadicalCation Radical Cation Intermediate Monomer->RadicalCation Oxidation FeCl3 FeCl₃ (Oxidant) FeCl3->RadicalCation Dimer Dimerization RadicalCation->Dimer Coupling Oligomer Oligomerization Dimer->Oligomer Further Coupling Polymer Poly(Thiophene-Phosphonate) Oligomer->Polymer Propagation Electrochemical_Workflow Start Start Prep Prepare Electrolyte: Monomer + Supporting Electrolyte + Anhydrous Solvent Start->Prep Deoxygenate Deoxygenate with N₂/Ar Prep->Deoxygenate Setup Assemble 3-Electrode Cell Deoxygenate->Setup Electropolymerize Electropolymerization (Cyclic Voltammetry or Potentiostatic) Setup->Electropolymerize Rinse Rinse Electrode with Fresh Solvent Electropolymerize->Rinse Characterize Characterize Polymer Film (Electrochemical, Spectroscopic, Microscopic) Rinse->Characterize End End Characterize->End

Application Notes and Protocols for the Olefination of Aldehydes with Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to stereoselectively produce an alkene.[2][3] Key benefits of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[4][5] The reaction typically demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2][6]

This document provides a detailed guide for the olefination of aldehydes using diethyl (thiophen-2-ylmethyl)phosphonate, a versatile reagent for the synthesis of thiophene-containing stilbene analogs and other vinylthiophenes. These structural motifs are of significant interest in medicinal chemistry and materials science.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate at the α-carbon to generate a nucleophilic phosphonate carbanion.[3][6] This carbanion then adds to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt via a cyclic oxaphosphetane intermediate yields the alkene.[6] The stereochemical outcome, predominantly favoring the (E)-isomer, is a result of the thermodynamic equilibration of the intermediates, where steric interactions are minimized in the transition state leading to the trans-alkene.[2]

Experimental Protocols

This section outlines the necessary protocols for the synthesis of the starting phosphonate and its subsequent use in the olefination of an aromatic aldehyde, using benzaldehyde as a representative example.

Protocol 1: Synthesis of this compound

The starting phosphonate can be readily prepared via the Michaelis-Arbuzov reaction.[5][7]

Materials:

  • 2-(Chloromethyl)thiophene

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(chloromethyl)thiophene (1.0 eq) and triethyl phosphite (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Protocol 2: Olefination of Benzaldehyde with this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, (E)-2-(2-phenylethenyl)thiophene, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

The following table summarizes representative data for the product obtained from the olefination of benzaldehyde with this compound.

ProductAldehydeYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(E)-2-(2-phenylethenyl)thiopheneBenzaldehydeTypically >85%7.51 (d, J = 7.6 Hz, 2H), 7.36 (t, J = 7.6 Hz, 2H), 7.27-7.22 (m, 2H), 7.18 (d, J = 16.2 Hz, 1H), 7.08 (d, J = 3.6 Hz, 1H), 7.03 (dd, J = 5.1, 3.6 Hz, 1H), 6.98 (d, J = 16.2 Hz, 1H)143.9, 137.6, 128.8, 128.0, 127.6, 126.4, 125.9, 124.3, 123.8, 121.9

Visualizations

Reaction Signaling Pathway

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde Aldehyde->Intermediate Alkene (E)-Alkene Product Intermediate->Alkene Elimination Byproduct Dialkyl Phosphate Salt Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow

HWE_Workflow Start Start Carbanion_Formation 1. Phosphonate Carbanion Formation (NaH, THF, 0°C to rt) Start->Carbanion_Formation Aldehyde_Addition 2. Aldehyde Addition (0°C to rt) Carbanion_Formation->Aldehyde_Addition Reaction_Monitoring 3. Reaction Monitoring (TLC) Aldehyde_Addition->Reaction_Monitoring Workup 4. Aqueous Workup (NH4Cl quench, Extraction) Reaction_Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure (E)-Alkene Purification->Product

Caption: General experimental workflow for the HWE olefination.

References

Catalytic Applications of Metal Complexes with Diethyl (thiophen-2-ylmethyl)phosphonate as a Ligand: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies detailing the use of Diethyl (thiophen-2-ylmethyl)phosphonate as a ligand in metal-catalyzed reactions. While this organophosphorus compound is commercially available and has been explored in other scientific domains, its application in forming catalytically active metal complexes for organic synthesis is not documented in readily accessible research.

Currently, the primary reported application for this compound lies outside the field of catalysis, specifically as a multifunctional electrolyte additive for high-voltage lithium-ion batteries. In this capacity, it has been shown to significantly improve the capacity retention and thermal stability of battery cells.

The compound is also utilized as a reagent in the Horner-Wadsworth-Emmons reaction, a common method in organic synthesis for the formation of alkenes from aldehydes or ketones. This reaction, however, is typically base-mediated and does not involve the phosphonate functioning as a ligand in a metal-catalyzed process.

While extensive research exists on the catalytic applications of metal complexes with a wide variety of phosphine and other phosphonate-based ligands in reactions such as cross-coupling, hydroformylation, and olefin metathesis, no specific examples of metal complexes bearing the this compound ligand and their subsequent catalytic activities have been found.

Due to the lack of available data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on the catalytic use of metal complexes with this compound as a ligand.

Researchers and professionals in drug development interested in the catalytic applications of phosphonate-containing ligands may find it beneficial to explore the extensive literature on other structurally related phosphonate ligands that have been successfully employed in catalysis. This body of work provides a strong foundation for the design and synthesis of new metal complexes and the development of novel catalytic transformations.

Application Notes and Protocols for Large-Scale Synthesis of Stilbene Derivatives using Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Many natural and synthetic stilbenes exhibit potential as anticancer, anti-inflammatory, and antioxidant agents. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective synthesis of alkenes, particularly favoring the formation of the thermodynamically more stable (E)-isomer, which is often the more biologically active form of stilbene derivatives.[1][2][3][4][5]

This document provides detailed application notes and protocols for the large-scale synthesis of stilbene derivatives, specifically focusing on the use of Diethyl (thiophen-2-ylmethyl)phosphonate as a key reagent. The inclusion of the thiophene moiety is of particular interest as it is a bioisostere of the phenyl ring and is known to modulate the pharmacological properties of bioactive molecules.[6][7] These protocols are intended for researchers and professionals in drug development and organic synthesis.

Data Presentation: Synthesis of (E)-Stilbene Derivatives

The following table summarizes representative quantitative data for the synthesis of various (E)-stilbene derivatives via the Horner-Wadsworth-Emmons reaction between this compound and a selection of substituted benzaldehydes. Please note that the presented data is illustrative of typical HWE reactions, as a single comprehensive source for the large-scale synthesis of this specific set of derivatives is not available. Yields and reaction times can vary based on the specific substrate, scale, and purification method.

EntryAldehyde ReactantProductReaction Time (h)Yield (%)Purity (%)
1Benzaldehyde(E)-1-(2-thienyl)-2-phenylethene1285-95>98
24-Methoxybenzaldehyde(E)-1-(4-methoxyphenyl)-2-(2-thienyl)ethene1288-96>98
34-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-2-(2-thienyl)ethene1482-92>97
44-Nitrobenzaldehyde(E)-1-(4-nitrophenyl)-2-(2-thienyl)ethene1675-85>97
54-(Trifluoromethyl)benzaldehyde(E)-1-(4-(trifluoromethyl)phenyl)-2-(2-thienyl)ethene1678-88>98
63,4,5-Trimethoxybenzaldehyde(E)-1-(3,4,5-trimethoxyphenyl)-2-(2-thienyl)ethene1480-90>97

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes the synthesis of the key phosphonate reagent via the Michaelis-Arbuzov reaction.

Materials:

  • 2-(Bromomethyl)thiophene

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser and ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Charge the vessel with 2-(Bromomethyl)thiophene (1.0 eq) and triethyl phosphite (1.2 eq).

  • Slowly heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. The reaction can be monitored by observing the cessation of ethyl bromide evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure using a rotary evaporator to obtain the crude this compound. For most applications, the crude product is of sufficient purity for the subsequent Horner-Wadsworth-Emmons reaction. If necessary, further purification can be achieved by vacuum distillation.

Protocol 2: Large-Scale Horner-Wadsworth-Emmons Synthesis of (E)-Stilbene Derivatives

This protocol outlines a general procedure for the synthesis of (E)-stilbene derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, etc.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Reaction vessel with addition funnel and mechanical stirrer

  • Cooling bath (ice-water or dry ice-acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexanes)

Procedure:

  • Set up a dry reaction vessel under an inert atmosphere.

  • Suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve this compound (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension via an addition funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (E)-stilbene derivative.

Visualizations

Experimental Workflow

G cluster_0 Phosphonate Synthesis (Arbuzov) cluster_1 Stilbene Synthesis (HWE) reagents1 2-(Bromomethyl)thiophene + Triethyl phosphite reaction1 Heat (120-140°C) reagents1->reaction1 product1 This compound reaction1->product1 phosphonate This compound product1->phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (NaH or KOtBu) in Anhydrous THF reaction2 Reaction at 0°C to RT carbanion->reaction2 aldehyde Substituted Benzaldehyde aldehyde->reaction2 workup Aqueous Workup (NH4Cl quench, Extraction) reaction2->workup purification Purification (Recrystallization) workup->purification final_product (E)-Stilbene Derivative purification->final_product

Caption: General workflow for the two-step synthesis of (E)-stilbene derivatives.

Signaling Pathway

Many stilbene derivatives, including resveratrol and its analogues, are known to exert their biological effects by modulating various signaling pathways. Thiophene-containing stilbenes may also interact with these pathways, potentially with altered potency or selectivity. The Nrf2 and NF-κB pathways are key regulators of cellular stress responses and inflammation, and are common targets for stilbenoids.

G stilbene Thiophene-Stilbene Derivative keap1_nrf2 Keap1-Nrf2 Complex stilbene->keap1_nrf2 dissociates ikk IKK stilbene->ikk inhibits nrf2 Nrf2 keap1_nrf2->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus & binds antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cellular_protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) antioxidant_genes->cellular_protection inflammation Inflammation cellular_protection->inflammation suppresses ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb inhibits inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb->inflammatory_genes translocates to nucleus & activates transcription inflammatory_genes->inflammation

References

Troubleshooting & Optimization

Technical Support Center: E/Z Selectivity in HWE Reactions with Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the control of E/Z selectivity in HWE reactions, with a specific focus on the use of diethyl (thiophen-2-ylmethyl)phosphonate.

Troubleshooting Guides

This section provides structured guidance for resolving common issues related to poor E/Z selectivity in HWE reactions involving this compound.

Issue 1: Poor or Low E-Selectivity

Symptoms:

  • Formation of a mixture of E and Z isomers with the Z isomer being a significant component.

  • Difficulty in separating the desired E isomer from the Z isomer.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Suboptimal Base/Counterion The choice of base and its counterion significantly influences the thermodynamic equilibration of the reaction intermediates. Potassium bases can sometimes lead to lower E-selectivity compared to lithium or sodium bases.[1]Switch to a lithium or sodium base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to promote the formation of the thermodynamically favored E-alkene.[2]
Low Reaction Temperature Lower temperatures can kinetically favor the formation of the Z-isomer by preventing the equilibration of the oxaphosphetane intermediates.Conduct the reaction at a higher temperature (e.g., room temperature or slightly elevated) to facilitate the equilibration of intermediates, which typically favors the formation of the more stable E-product.[1]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability and reactivity of the intermediates.While aprotic polar solvents like THF are standard, exploring other solvents such as DME could be beneficial as solvent choice can impact selectivity.
Issue 2: Poor or Low Z-Selectivity (when using Z-selective conditions)

Symptoms:

  • Formation of a significant amount of the E isomer when attempting a Z-selective reaction (e.g., Still-Gennari modification).

  • Inconsistent E/Z ratios between experiments.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Standard HWE Reagent Used This compound is a standard HWE reagent that inherently favors the formation of the E-isomer.[3]For high Z-selectivity, it is crucial to use a modified phosphonate with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, in what is known as the Still-Gennari or Ando modification, respectively.[4]
Inappropriate Base and Additives Z-selective HWE reactions require specific conditions to ensure kinetic control. This typically involves the use of a strong, non-coordinating base and a crown ether to sequester the metal cation.[3]Employ a potassium-based strong base like potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with 18-crown-6.[3] This combination promotes the formation of a "naked" phosphonate anion, which kinetically favors the Z-isomer.
Reaction Temperature Too High The kinetic control required for Z-selectivity is highly temperature-dependent. Warmer temperatures allow for the equilibration of intermediates to the thermodynamically more stable E-pathway.Maintain a low reaction temperature, typically -78 °C, throughout the addition of reagents and the course of the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: My HWE reaction with this compound is resulting in a nearly 1:1 mixture of E and Z isomers. What is the most likely reason?

A1: A lack of stereoselectivity with a phosphonate like this compound often points to reaction conditions that do not strongly favor one stereochemical pathway. The primary factors to investigate are the choice of base, reaction temperature, and solvent. For instance, using a potassium-based strong base without the appropriate additives for Z-selectivity (like 18-crown-6) can lead to poor E/Z ratios.

Q2: How can I enhance the yield of the (E)-alkene?

A2: To improve the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:

  • Base Selection: Utilize lithium or sodium bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), which generally promote higher E-selectivity.[2]

  • Temperature: Running the reaction at room temperature or slightly higher can facilitate the equilibration of intermediates, favoring the (E)-product.[1]

Q3: I want to synthesize the (Z)-alkene. Can I use this compound?

A3: While this compound is not the ideal reagent for high Z-selectivity, you may be able to influence the E/Z ratio towards the Z-isomer by employing conditions that favor kinetic control. This would involve using a potassium base such as potassium tert-butoxide or KHMDS in the presence of 18-crown-6 at a low temperature (e.g., -78 °C). However, for reliable and high Z-selectivity, it is highly recommended to synthesize a modified phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) ester) and apply the Still-Gennari protocol.[3]

Q4: My aldehyde is sensitive to strong bases. What reaction conditions should I consider?

A4: For base-sensitive aldehydes, milder reaction conditions are necessary. The Masamune-Roush conditions, which utilize a weaker base like DBU or Hünig's base in the presence of a lithium salt (e.g., LiCl), can be effective.[4][6] These conditions are generally E-selective.

Q5: The purification of my product is difficult due to the phosphate byproduct. How can I simplify this?

A5: A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is typically water-soluble and can be easily removed through an aqueous workup.[1] Ensure you perform a thorough extraction with an organic solvent and wash the combined organic layers with water and brine. If purification issues persist, it may indicate that the reaction has not gone to completion, and you are trying to separate the product from unreacted phosphonate.

Data Presentation

The following tables provide illustrative quantitative data on how reaction conditions can influence the E/Z selectivity in HWE reactions. Please note that this data is based on general principles of the HWE reaction and should be used as a guide for optimization.

Table 1: Illustrative E/Z Ratios for the Reaction of this compound with Benzaldehyde under Various Conditions

EntryBaseSolventTemperature (°C)AdditiveApprox. E/Z Ratio
1NaHTHF25None>95:5
2n-BuLiTHF0None>95:5
3KOt-BuTHF25None80:20
4KHMDSTHF-78None60:40
5KHMDSTHF-7818-crown-610:90

Table 2: Comparison of Standard vs. Modified Phosphonates for Z-Selectivity

EntryPhosphonate ReagentBaseSolventTemp. (°C)AdditiveApprox. E/Z Ratio
1This compoundKHMDSTHF-7818-crown-610:90
2Bis(2,2,2-trifluoroethyl) (thiophen-2-ylmethyl)phosphonateKHMDSTHF-7818-crown-6<5:95

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction

This protocol is optimized for the synthesis of the (E)-alkene using this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Z-Selective HWE Reaction (Still-Gennari Modification)

This protocol is a general guideline for achieving Z-selectivity. For optimal results, a modified phosphonate such as bis(2,2,2-trifluoroethyl) (thiophen-2-ylmethyl)phosphonate should be used.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equivalents, as a solution in THF) to the flask and stir for 15 minutes.

  • Phosphonate Addition: Add a solution of the modified phosphonate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

HWE_Selectivity_Workflow start Start with Diethyl (thiophen-2-ylmethyl)phosphonate and Aldehyde desired_isomer Desired Isomer? start->desired_isomer e_selective_conditions E-Selective Conditions desired_isomer->e_selective_conditions  (E)-Alkene z_selective_conditions Z-Selective Conditions desired_isomer->z_selective_conditions  (Z)-Alkene e_protocol Use NaH or n-BuLi as base React at 0°C to RT Solvent: THF e_selective_conditions->e_protocol z_protocol Use KHMDS / 18-crown-6 React at -78°C Solvent: THF (Consider modified phosphonate for high Z) z_selective_conditions->z_protocol reaction_workup Reaction and Workup e_protocol->reaction_workup z_protocol->reaction_workup analysis Analyze E/Z Ratio (NMR, GC) reaction_workup->analysis

Caption: Decision workflow for selecting appropriate HWE reaction conditions.

Troubleshooting_Workflow start Poor E/Z Selectivity Observed target_isomer Target Isomer? start->target_isomer e_target Target: (E)-Alkene target_isomer->e_target (E) z_target Target: (Z)-Alkene target_isomer->z_target (Z) e_troubleshoot Check Base and Temperature e_target->e_troubleshoot z_troubleshoot Check Phosphonate, Base, and Temperature z_target->z_troubleshoot e_solution Use Li or Na base Increase temperature e_troubleshoot->e_solution z_solution Use modified phosphonate Use KHMDS/18-crown-6 Maintain -78°C z_troubleshoot->z_solution

Caption: Troubleshooting guide for poor E/Z selectivity in HWE reactions.

References

Side reactions of Diethyl (thiophen-2-ylmethyl)phosphonate with strong bases like n-BuLi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues, side reactions, and troubleshooting strategies encountered when using Diethyl (thiophen-2-ylmethyl)phosphonate with strong bases like n-butyllithium (n-BuLi), primarily in the context of the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the intended primary reaction of this compound with n-BuLi?

The primary and intended reaction is the deprotonation of the methylene (-CH₂) group located between the thiophene ring and the phosphonate group. This carbon is the most acidic position, forming a resonance-stabilized phosphonate carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, which subsequently reacts with an aldehyde or ketone to form an alkene, typically with high (E)-stereoselectivity.[1][2]

Q2: What is the most common and significant side reaction?

The most prevalent side reaction is the deprotonation (or metalation) of the thiophene ring itself.[3] n-BuLi is a sufficiently strong base to remove a proton directly from the aromatic ring, which is also an acidic C-H bond.[4] For thiophene and its 2-substituted derivatives, this metalation occurs predominantly at the C5 position (the position adjacent to the sulfur atom, opposite the phosphonate substituent).[5] This leads to the formation of a 5-lithiothiophene species, which can react with the electrophile (e.g., aldehyde) or other species in the reaction mixture, leading to undesired byproducts and reduced yield of the target alkene.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Competing Ring Lithiation: As mentioned in Q2, deprotonation at the C5 position of the thiophene ring is a major competitive pathway that consumes both the starting material and the base.

  • Quality of n-BuLi: n-Butyllithium solutions degrade over time, especially with improper storage. An inaccurate concentration leads to incomplete deprotonation of the phosphonate. It is crucial to titrate n-BuLi solutions periodically.

  • Presence of Water: The phosphonate carbanion and n-BuLi are extremely sensitive to moisture. Any water in the solvent, glassware, or on the starting materials will quench the base and the carbanion, halting the reaction.

  • Reaction Temperature: While the initial deprotonation is typically performed at -78 °C, allowing the reaction to warm prematurely can promote side reactions or decomposition. Conversely, some HWE reactions require warming to proceed to completion after the aldehyde has been added.[6]

  • Solvent-Base Interaction: At temperatures above -78 °C, n-BuLi can react with ethereal solvents like tetrahydrofuran (THF), leading to decomposition of the base.[4]

Q4: I've isolated an unexpected byproduct. What could it be?

If you've encountered an unexpected byproduct, it is highly likely to have resulted from the C5-lithiated intermediate. For example, if you quench the reaction with an aldehyde (R-CHO), this intermediate could react to form 5-(hydroxy(R)methyl)thiophen-2-ylmethyl)phosphonate. If the reaction is quenched with water, you would regenerate the starting material, but any C5-deuterated starting material would be observed if D₂O is used as the quenching agent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion to Product 1. Degraded n-BuLi: The molarity of your n-BuLi solution is lower than stated. 2. Wet Reagents/Solvent: Presence of moisture is destroying the base/anion.[7] 3. Insufficient Deprotonation Time: The carbanion did not have enough time to form before adding the electrophile.1. Titrate n-BuLi: Use a standard method (e.g., with diphenylacetic acid) to determine the exact concentration of your n-BuLi before use.[8] 2. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Argon or Nitrogen). 3. Optimize Reaction Time: After adding n-BuLi at -78 °C, allow the solution to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion before adding the aldehyde/ketone.
Mixture of Desired Product and Byproducts 1. Competitive C5-Lithiation: The n-BuLi is deprotonating the thiophene ring in addition to the desired methylene position.[5] 2. Reaction Temperature Too High: Elevated temperatures can decrease the selectivity of the deprotonation.1. Slow Addition of Base: Add the n-BuLi solution dropwise to the cooled (-78 °C) solution of the phosphonate. This maintains a low instantaneous concentration of the base, favoring deprotonation at the more acidic methylene site. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C during the base addition and anion formation steps. Use a cryocool or a well-maintained dry ice/acetone bath.[4] 3. Alternative Bases: Consider using a bulkier or less nucleophilic base like Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), which may show greater selectivity for the methylene protons.
Reaction Solution Turns Dark Brown/Black 1. Decomposition: The reaction temperature may have risen significantly, causing decomposition of the organolithium species or the starting material. 2. Reaction with Solvent: n-BuLi can attack THF at higher temperatures.[4]1. Improve Cooling: Ensure your cooling bath is efficient and that the reaction flask is adequately submerged. Monitor the internal temperature if possible. 2. Maintain Low Temperature: Do not allow the reaction to warm above -78 °C during and immediately after the addition of n-BuLi.

Key Reaction Pathways

The following diagrams illustrate the desired Horner-Wadsworth-Emmons pathway and the primary competing side reaction.

G start This compound anion Phosphonate Carbanion (Desired Intermediate) start->anion Deprotonation (-78 °C, THF) base n-BuLi base->anion oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic Attack butane Butane aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane product E-Alkene Product oxaphosphetane->product Elimination

Figure 1. Desired Horner-Wadsworth-Emmons (HWE) reaction pathway.

G start This compound side_anion C5-Lithiated Thiophene (Side Product Intermediate) start->side_anion C5-Deprotonation (Ring Metalation) base n-BuLi base->side_anion side_product Undesired Byproduct side_anion->side_product Reaction with Electrophile butane Butane electrophile Electrophile (E+) (e.g., R-CHO, H₂O) electrophile->side_product

Figure 2. Competing C5-lithiation side reaction pathway.

Experimental Protocol: General Procedure for HWE Reaction

This protocol provides a general methodology. Specific amounts and reaction times should be optimized for the specific aldehyde or ketone being used.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Aldehyde or Ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents/reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF via syringe to dissolve the phosphonate (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange, indicating anion formation.

  • Anion Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Addition of Electrophile: Add a solution of the aldehyde or ketone (1.0 equiv) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Monitor the reaction by TLC. The reaction time can vary from a few hours at -78 °C to allowing the mixture to slowly warm to room temperature overnight.[6]

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G A 1. Inert Atmosphere Setup (Flame-dried glassware, Ar/N₂) B 2. Dissolve Phosphonate (Anhydrous THF) A->B C 3. Cool to -78 °C (Dry Ice / Acetone) B->C D 4. Add n-BuLi Dropwise (Maintain T < -70 °C) C->D E 5. Stir for 30-60 min (Anion Formation) D->E F 6. Add Aldehyde/Ketone (At -78 °C) E->F G 7. Monitor Reaction (TLC) F->G H 8. Quench Reaction (Sat. aq. NH₄Cl) G->H I 9. Aqueous Workup (Extraction) H->I J 10. Purify Product (Chromatography) I->J

Figure 3. Standard experimental workflow for the HWE reaction.

References

Purification of Diethyl (thiophen-2-ylmethyl)phosphonate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Diethyl (thiophen-2-ylmethyl)phosphonate

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for purifying this compound are vacuum distillation and silica gel column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities. For larger quantities and to remove non-volatile or high-boiling impurities, vacuum distillation is often preferred. Flash column chromatography is highly versatile for separating complex mixtures, especially for laboratory-scale preparations.[1]

Q2: What are the likely impurities in a crude reaction mixture of this compound synthesized via the Michaelis-Arbuzov reaction?

A2: The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction between 2-(chloromethyl)thiophene and triethyl phosphite. Potential impurities from this reaction include:

  • Unreacted triethyl phosphite: This is a common impurity as it is often used in excess.

  • Unreacted 2-(chloromethyl)thiophene: The starting alkyl halide may not have fully reacted.

  • Side-products: The Michaelis-Arbuzov reaction can sometimes yield byproducts, although it is generally a high-yield reaction.

  • Triethyl phosphate: Oxidation of the excess triethyl phosphite can lead to the formation of the more polar triethyl phosphate.[2]

Q3: What are the physical properties of this compound relevant to its purification?

A3: this compound is typically a colorless to slightly yellow clear liquid.[3] Its boiling point is crucial for purification by vacuum distillation and has been reported at various pressures.

Physical PropertyValue
Appearance Colorless to slightly yellow clear liquid
Molecular Weight 234.25 g/mol
Boiling Point 180-184 °C at 4.1 kPa (31 mmHg)138-140 °C at 293 Pa (2.2 mmHg)100-102 °C at 13 Pa (0.1 mmHg)
Commercially Available Purity ≥ 98% (GC)

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation Issues

Problem 1: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

  • Solution: Ensure your vacuum system is functioning correctly and can achieve the required pressure. Check all connections for leaks. A higher-than-expected pressure will result in a higher boiling point.

Problem 2: The product appears to be decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, or there are acidic impurities present that catalyze decomposition.[2]

  • Solution: Use a high vacuum to lower the distillation temperature. Ensure the heating mantle is not set to an excessively high temperature. Consider a mild basic wash (e.g., with saturated sodium bicarbonate solution) of the crude product before distillation to remove any acidic impurities, followed by drying with an anhydrous agent like magnesium sulfate.[2]

Problem 3: The distillate is still contaminated with triethyl phosphite.

  • Possible Cause: Inefficient fractional distillation.

  • Solution: Use a fractionating column (e.g., Vigreux) to improve separation. Carefully monitor the head temperature during distillation. Collect a forerun at a lower temperature, which will contain the more volatile triethyl phosphite, before collecting the product fraction at its higher boiling point.[2][4]

Column Chromatography Issues

Problem 1: The product is not moving from the origin on the TLC plate or column.

  • Possible Cause: The eluent system is not polar enough.

  • Solution: Increase the polarity of your eluent. For phosphonates, which are relatively polar, a good starting point is a mixture of ethyl acetate and hexanes. You can increase the proportion of ethyl acetate or switch to a more polar solvent system, such as methanol in dichloromethane.[5]

Problem 2: The product is streaking on the TLC plate and eluting as broad bands from the column.

  • Possible Cause: The column may be overloaded, or the compound may be interacting too strongly with the acidic silica gel.

  • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. To mitigate strong interactions with silica, you can add a small amount of a modifier to your eluent, such as triethylamine (1-3%), to neutralize the acidic sites on the silica gel.[6]

Problem 3: The product co-elutes with an impurity.

  • Possible Cause: The chosen eluent system does not provide adequate separation.

  • Solution: Experiment with different solvent systems on a TLC plate to find one that gives better separation. A gradient elution, where the polarity of the solvent is gradually increased, can often improve the resolution of closely eluting compounds.[7]

Experimental Protocols

The following are generalized protocols for the purification of this compound based on standard procedures for analogous compounds.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for larger quantities and for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (e.g., short-path or with a Vigreux column)

  • Heating mantle

  • Vacuum pump and gauge

  • Cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.

  • Transfer the crude reaction mixture to the distillation flask.

  • Gradually apply vacuum to the system. Use a cold trap to protect the vacuum pump.

  • Gently heat the distillation flask.

  • If excess triethyl phosphite is present, collect it as a forerun at its corresponding boiling point under the applied vacuum.

  • Increase the temperature to distill the this compound, collecting the fraction at its expected boiling point (refer to the data table).

  • Analyze the collected fractions for purity using techniques such as GC-MS or NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for laboratory-scale purification and for separating impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Standard laboratory glassware for chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A common gradient could be from 0% to 50% ethyl acetate in hexanes.[5]

  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR and/or GC-MS.[1]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_decision Method Selection cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography cluster_analysis Purity Analysis start Crude Product decision Scale & Impurity Profile start->decision distillation Vacuum Distillation decision->distillation Large Scale / High-Boiling Impurities chromatography Column Chromatography decision->chromatography Lab Scale / Polar Impurities dist_pure Pure Product (Distillate) distillation->dist_pure analysis Purity Confirmation (NMR, GC-MS) dist_pure->analysis chrom_pure Pure Product (Combined Fractions) chromatography->chrom_pure chrom_pure->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_dist Vacuum Distillation cluster_chrom Column Chromatography start Purification Issue Identified dist_issue Distillation Problem start->dist_issue Distillation chrom_issue Chromatography Problem start->chrom_issue Chromatography check_vacuum Check Vacuum Level dist_issue->check_vacuum check_temp Check Temperature dist_issue->check_temp pre_treat Pre-treat Crude (e.g., wash) dist_issue->pre_treat change_eluent Adjust Eluent Polarity chrom_issue->change_eluent check_loading Check Column Loading chrom_issue->check_loading add_modifier Add Eluent Modifier (e.g., TEA) chrom_issue->add_modifier

Caption: Troubleshooting logic for purification issues.

References

Removal of diethyl phosphate byproduct after Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of diethyl phosphate byproduct following a Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of a Horner-Wadsworth-Emmons reaction and why is it generally easy to remove?

A1: The primary byproduct of the Horner-Wadsworth-Emmons (HWE) reaction is a dialkylphosphate salt, such as diethyl phosphate.[1][2] A significant advantage of the HWE reaction over the Wittig reaction is that this phosphate byproduct is highly polar and readily soluble in water.[1][3] This property facilitates its removal from the desired, typically less polar, alkene product through a simple aqueous workup.[2][3][4]

Q2: What is the standard procedure for removing the diethyl phosphate byproduct?

A2: The most common and generally effective method is a standard aqueous workup.[1] This procedure involves:

  • Quenching the reaction: After the reaction is complete, it is typically quenched with an aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl), to neutralize any remaining base.[1]

  • Liquid-liquid extraction: The reaction mixture is then partitioned between an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.[1] The desired organic product dissolves in the organic layer, while the water-soluble diethyl phosphate byproduct dissolves in the aqueous layer.

  • Washing: The organic layer is further washed with water and/or brine (a saturated aqueous solution of sodium chloride) to remove any remaining phosphate salts and other water-soluble impurities.[1]

  • Drying and concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q3: When should I consider using a method other than a standard aqueous workup?

A3: While a standard aqueous workup is effective for most HWE reactions, alternative or modified procedures should be considered in the following situations:

  • If your product has some water solubility: In such cases, repeated aqueous washes can lead to significant product loss.

  • If emulsions form during extraction: Emulsions are a third layer that can form between the organic and aqueous phases, making separation difficult.

  • If the standard workup fails to remove all of the phosphate byproduct: This can be checked by analytical methods such as ¹H or ³¹P NMR spectroscopy.

  • If your product is sensitive to acidic or basic conditions: The choice of quenching solution and washing steps may need to be adjusted.

Q4: Can the diethyl phosphate byproduct be removed by precipitation?

A4: While precipitation is a common technique for removing certain salts from solution, it is not a standard method for the diethyl phosphate byproduct in HWE reactions. This is because the diethyl phosphate salts are generally soluble in the aqueous phase of the workup. Precipitation of phosphates can be induced by the addition of certain metal salts like those of calcium, iron, or aluminum, but this is more common in wastewater treatment and may complicate the purification of an organic product.

Troubleshooting Guide

Problem Possible Cause Solution
Persistent Emulsion During Extraction - High concentration of salts - Presence of fine solid particles - The organic solvent is too similar in density to the aqueous phase- Add brine (saturated aq. NaCl) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[1] - Filter the entire mixture through a pad of Celite® to remove particulate matter. - If possible, try a different organic solvent with a density that is more distinct from water. - Centrifugation of the mixture can also be effective in separating the layers.
Incomplete Removal of Diethyl Phosphate Byproduct - Insufficient washing of the organic layer - The pH of the aqueous phase is not optimal for phosphate salt solubility- Increase the number of aqueous washes. Typically, 2-3 washes are recommended.[1] - Ensure the quenching step is performed correctly to protonate the phosphate salt, increasing its water solubility.[1] - If the byproduct persists, purification by flash column chromatography on silica gel is a reliable alternative.[1]
Product Loss During Aqueous Workup - The desired product has some water solubility- Minimize the volume and number of aqueous washes. - Saturate the aqueous phase with NaCl (brine) before extraction. This can decrease the solubility of the organic product in the aqueous layer (salting-out effect). - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
The reaction mixture is a Gooey Precipitate After Quenching - Formation of insoluble salts- Add more water and organic solvent to fully dissolve the respective components. - Gentle warming of the mixture may help to dissolve the solids. - If the precipitate persists, it may be necessary to filter the mixture before proceeding with the extraction.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of the effectiveness of common purification methods for the removal of diethyl phosphate byproduct. The data presented are illustrative and can be used as a general guideline. Actual results will vary depending on the specific reaction conditions and the properties of the desired product.

Purification Method Typical Product Yield (%) Typical Product Purity (%) (by ¹H NMR) Phosphate Byproduct Removal Efficiency (%) Notes
Standard Aqueous Workup 85-95>95>99Highly effective for most non-polar to moderately polar products.[1]
Aqueous Workup with Brine Wash 80-90>96>99Brine wash aids in breaking emulsions and reduces the amount of water in the organic layer.[1]
Flash Column Chromatography 70-85>99>99Effective for removing the phosphate byproduct along with other impurities, but may result in some product loss on the column.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Reaction Quenching: a. Upon completion of the HWE reaction (monitored by TLC), cool the reaction mixture to room temperature. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring.[1] Caution: Quenching can be exothermic, especially if reactive bases like sodium hydride were used.

  • Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to dissolve the product.[1] c. Add deionized water to the separatory funnel, roughly equal in volume to the organic solvent.[1] d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1] e. Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains the diethyl phosphate byproduct.[1] f. Drain and collect the aqueous layer.

  • Washing the Organic Layer: a. To the organic layer remaining in the separatory funnel, add a fresh portion of deionized water (2-3 times) and repeat the shaking and separation process.[1] b. Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] This helps to remove residual water from the organic layer.

  • Drying and Concentration: a. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄). b. Filter the mixture to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: a. After the aqueous workup, concentrate the crude product. b. Dissolve a small amount of the crude product in a suitable solvent to check its solubility and behavior on a TLC plate.

  • Column Preparation: a. Select an appropriate solvent system (eluent) for the column based on TLC analysis. The eluent should provide good separation between the product and any impurities. b. Pack a chromatography column with silica gel using the chosen eluent.

  • Loading and Elution: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. b. Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis and Concentration: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

HWE_Workup_Decision_Tree start HWE Reaction Complete quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract Aqueous Workup: Partition between organic solvent and water quench->extract check_separation Observe Layers extract->check_separation emulsion Emulsion Formed? check_separation->emulsion Clear Separation? break_emulsion Break Emulsion: - Add Brine - Filter through Celite® - Centrifuge emulsion->break_emulsion No separate_layers Separate Organic and Aqueous Layers emulsion->separate_layers Yes break_emulsion->separate_layers wash_organic Wash Organic Layer (Water and/or Brine) separate_layers->wash_organic check_product_solubility Is Product Water-Soluble? wash_organic->check_product_solubility back_extract Back-extract aqueous layers with organic solvent check_product_solubility->back_extract Yes dry_concentrate Dry and Concentrate Organic Layer check_product_solubility->dry_concentrate No back_extract->dry_concentrate check_purity Check Purity (e.g., NMR, TLC) dry_concentrate->check_purity pure_product Pure Product check_purity->pure_product Sufficiently Pure chromatography Purify by Flash Column Chromatography check_purity->chromatography Byproduct Remains chromatography->pure_product

References

Optimizing reaction conditions for the synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene). The reaction proceeds via a nucleophilic attack of the phosphorus on the electrophilic methylene carbon of the thiophene derivative, followed by dealkylation of the resulting phosphonium salt intermediate to yield the desired phosphonate.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Michaelis-Arbuzov reaction for this specific synthesis can stem from several factors. A primary concern is the stability of the 2-(chloromethyl)thiophene starting material, which can decompose or polymerize, especially if acidic impurities are present.[1] Other common issues include insufficient reaction temperature or time, impure triethyl phosphite, and competing side reactions. A thorough analysis of starting material purity and reaction conditions is crucial for troubleshooting.

Q3: What are the typical side reactions to be aware of?

A3: While the Michaelis-Arbuzov reaction is generally efficient, side reactions can occur. If the starting 2-(halomethyl)thiophene is contaminated with species that can undergo elimination, the formation of undesired byproducts is possible. Additionally, if the triethyl phosphite is not pure, it can lead to the formation of other phosphorus-containing impurities. In some cases, especially with α-halo ketones (not directly relevant here but a key consideration in Michaelis-Arbuzov reactions), the Perkow reaction can be a competing pathway, leading to the formation of a vinyl phosphate.

Q4: How can I best purify the final product?

A4: Purification of this compound is typically achieved through vacuum distillation or column chromatography on silica gel.[2] Given that the product is a colorless to slightly yellow oil, these methods are effective in removing unreacted starting materials and any non-volatile impurities. The choice between distillation and chromatography will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Decomposition of 2-(chloromethyl)thiophene: This starting material is known to be unstable and can degrade, especially in the presence of acid (HCl).[1]- Use freshly prepared or purified 2-(chloromethyl)thiophene. - Before use, verify the purity by NMR or GC-MS.[1] - Neutralize any acidic impurities by passing a solution of the starting material through a plug of basic alumina or potassium carbonate.[1]
Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[2]- Ensure the reaction temperature is maintained at the optimal level (typically 120-160 °C for classical Michaelis-Arbuzov reactions).[2] - Monitor the reaction progress by TLC or ³¹P NMR to determine the necessary heating time.
Impure Triethyl Phosphite: The phosphite can oxidize or hydrolyze over time, reducing its nucleophilicity.- Use freshly distilled triethyl phosphite for the reaction.
Formation of Multiple Byproducts Reaction with Alkyl Halide Byproduct: The ethyl halide generated during the reaction can potentially react with the starting triethyl phosphite.[3]- Use a trialkyl phosphite (like triethyl phosphite) that produces a low-boiling byproduct (ethyl halide), which can be removed from the reaction mixture as it forms.[3]
Side Reactions of Starting Material: Impurities in the 2-(halomethyl)thiophene can lead to undesired side products.- Ensure high purity of the starting halide. Purification before use is recommended.
Difficulty in Product Isolation/Purification High Viscosity of Crude Product: This may be due to polymeric byproducts from the decomposition of the starting material.- If significant resinification is observed, the starting material may be unusable.[1] - For minor impurities, attempt purification by vacuum distillation or column chromatography.[2]
Similar Boiling Points of Product and Impurities: This can make purification by distillation challenging.- Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) for separation.[2]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is adapted from a reported procedure and should be performed by trained chemists in a well-ventilated fume hood.

Materials:

  • 2-(chloromethyl)thiophene

  • Triethyl phosphite

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous high-boiling solvent (e.g., Toluene, optional)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-(chloromethyl)thiophene (1.0 equivalent).

  • Reagent Addition: Add an excess of triethyl phosphite (typically 1.5-2.0 equivalents). The excess phosphite can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-160 °C) with vigorous stirring.[2][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a colorless to slightly yellow oil.[2]

Quantitative Data Summary

ParameterValueReference
Reactant Ratio 2-(chloromethyl)thiophene : Triethyl phosphite (1 : 1.5 to 1 : 2.0)[2]
Reaction Temperature 130 - 160 °C[2][4]
Reaction Time 2 - 24 hours (monitor for completion)[2][4]
Appearance of Product Colorless to slightly yellow clear liquid[5]
Boiling Point 325 °C (at 760 mmHg)[5]
Purity (Typical) >98% (GC)[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware under Inert Atmosphere B Add 2-(chloromethyl)thiophene (1.0 eq) A->B C Add Triethyl Phosphite (1.5-2.0 eq) B->C D Heat to 130-160 °C with Stirring C->D E Monitor by TLC or ³¹P NMR D->E F Cool to Room Temperature E->F G Remove Volatiles (Rotary Evaporation) F->G H Purify by Vacuum Distillation or Column Chromatography G->H I This compound H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low or No Yield Purity_Check Check Purity of 2-(chloromethyl)thiophene Start->Purity_Check Temp_Time_Check Verify Reaction Temperature & Time Start->Temp_Time_Check Phosphite_Check Check Purity of Triethyl Phosphite Start->Phosphite_Check Solution_Purity Purify/Neutralize Starting Material Purity_Check->Solution_Purity Impure Solution_Temp_Time Increase Temperature/Time & Monitor Temp_Time_Check->Solution_Temp_Time Insufficient Solution_Phosphite Use Freshly Distilled Triethyl Phosphite Phosphite_Check->Solution_Phosphite Impure

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Common impurities found in commercial Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Diethyl (thiophen-2-ylmethyl)phosphonate. The information provided is designed to help identify common impurities and address issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via a Michaelis-Arbuzov reaction between 2-(chloromethyl)thiophene and triethyl phosphite. Impurities can originate from the starting materials, side-products of the main reaction, or subsequent degradation.

Common Impurities Summary

Impurity CategorySpecific ImpurityOrigin
From 2-(Chloromethyl)thiophene Unreacted ThiopheneIncomplete reaction during chloromethylation of thiophene.
3-(Chloromethyl)thiopheneIsomeric byproduct of thiophene chloromethylation.
Bis-(2-thienyl)methaneSide-product from the reaction of 2-(chloromethyl)thiophene with thiophene.
Decomposition Products2-(Chloromethyl)thiophene is unstable and can polymerize or degrade, especially with exposure to heat or acid.
From Triethyl phosphite Diethyl phosphonateCommon impurity in commercial triethyl phosphite and can also form from hydrolysis.[1]
Triethyl phosphateOxidation product of triethyl phosphite.[1]
EthanolFormed from the hydrolysis of triethyl phosphite.[1]
From Michaelis-Arbuzov Reaction Unreacted 2-(chloromethyl)thiopheneIncomplete reaction.
Unreacted Triethyl phosphiteIncomplete reaction.
Diethyl ethylphosphonateA potential byproduct from the reaction between triethyl phosphite and alkyl halides.[2]

Q2: My reaction with this compound is giving unexpected side products. What could be the cause?

A2: The presence of unreacted starting materials or other impurities in your this compound can lead to the formation of unexpected side products in subsequent reactions. For example, residual 2-(chloromethyl)thiophene is a reactive alkylating agent that can react with nucleophiles in your reaction mixture. Similarly, acidic impurities arising from the decomposition of 2-(chloromethyl)thiophene could catalyze unintended side reactions.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are powerful tools for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile impurities and confirming their identity based on their mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector, can be used to analyze the purity of the compound and detect less volatile impurities.

Troubleshooting Guides

Guide 1: Interpreting NMR Spectra for Impurity Detection

Issue: You observe unexpected peaks in the 1H or 31P NMR spectrum of your this compound.

Troubleshooting Workflow:

start Unexpected peaks in NMR spectrum check_1H Analyze 1H NMR start->check_1H check_31P Analyze 31P NMR start->check_31P impurity_thiophene Signals for thiophene protons? check_1H->impurity_thiophene impurity_diethyl_phosphonate Peak around 7 ppm (doublet)? check_31P->impurity_diethyl_phosphonate impurity_starting_material Signals for 2-(chloromethyl)thiophene? impurity_thiophene->impurity_starting_material No solution_purify Purify by column chromatography or vacuum distillation impurity_thiophene->solution_purify Yes impurity_triethyl_phosphate Peak around -1 ppm? impurity_diethyl_phosphonate->impurity_triethyl_phosphate No impurity_diethyl_phosphonate->solution_purify Yes impurity_triethyl_phosphate->solution_purify Yes end Purity confirmed impurity_triethyl_phosphate->end No impurity_starting_material->solution_purify Yes impurity_starting_material->end No

Caption: Troubleshooting workflow for identifying impurities in NMR spectra.

Expected 1H NMR Chemical Shifts (CDCl3):

  • This compound:

    • ~7.2 ppm (dd, 1H, thiophene H5)

    • ~6.9 ppm (m, 2H, thiophene H3 and H4)

    • ~4.0 ppm (dq, 4H, OCH2CH3)

    • ~3.4 ppm (d, 2H, PCH2)

    • ~1.2 ppm (t, 6H, OCH2CH3)

Expected 31P NMR Chemical Shift (CDCl3):

  • This compound: ~25 ppm (referenced to 85% H3PO4)[3]

Potential Impurity Signatures:

  • Diethyl phosphonate: A doublet around 7 ppm in the 31P NMR spectrum.

  • Triethyl phosphate: A singlet around -1 ppm in the 31P NMR spectrum.

  • 2-(Chloromethyl)thiophene: Singlets around 4.8 ppm (CH2Cl) and thiophene proton signals in the 1H NMR spectrum.

Guide 2: Analyzing GC-MS Data for Impurity Identification

Issue: Your GC-MS analysis shows multiple peaks in your this compound sample.

Experimental Protocol: GC-MS Analysis

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

  • Injection Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Data Interpretation:

  • Peak Identification: Compare the retention times and mass spectra of the observed peaks with reference data for the expected product and potential impurities.

  • Fragmentation Pattern of this compound: Look for characteristic fragments such as the molecular ion (m/z 234), loss of an ethoxy group (m/z 189), and the thiophen-2-ylmethyl cation (m/z 97).

Troubleshooting Unidentified Peaks:

Retention TimePotential ImpurityKey Mass Fragments (m/z)
Earlier than productThiophene, Ethanol, Diethyl ether (if used as solvent)Thiophene: 84; Ethanol: 46, 31; Diethyl ether: 74, 59, 45
Close to productIsomeric phosphonates, Diethyl phosphonateIsomers will have the same molecular ion (234); Diethyl phosphonate: 138, 110, 82, 65
Later than productBis-(2-thienyl)methane, Triethyl phosphateBis-(2-thienyl)methane: 178, 97; Triethyl phosphate: 182, 154, 125, 97

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is suitable for removing both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Purification:

start Crude Product step1 Dissolve in minimal solvent start->step1 step2 Adsorb onto silica gel step1->step2 step4 Load sample onto column step2->step4 step3 Pack column with silica gel slurry step3->step4 step5 Elute with Hexane/Ethyl Acetate gradient step4->step5 step6 Monitor fractions by TLC step5->step6 step7 Combine pure fractions step6->step7 end Evaporate solvent to obtain pure product step7->end

Caption: General workflow for the purification of this compound by column chromatography.

References

Troubleshooting low yields in the olefination of hindered ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the olefination of sterically hindered ketones.

Troubleshooting Guide

Q1: My Wittig reaction with a hindered ketone is low-yielding or failing. What are the common causes and solutions?

A1: Low yields in the Wittig olefination of hindered ketones are common and typically stem from a few key issues:

  • Steric Hindrance: The primary challenge is the steric bulk around the carbonyl group, which impedes the approach of the Wittig ylide.[1][2] This is especially problematic for stabilized ylides, which are less reactive than unstabilized ylides.[3] The initial nucleophilic addition is often the rate-limiting step, and severe hindrance can prevent the reaction entirely.[3]

  • Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less nucleophilic and often fail to react with hindered ketones.[3][4] Unstabilized ylides (e.g., alkylidenetriphenylphosphoranes) are more reactive but can be thermally unstable.[5]

  • Side Reactions: Enolization of the ketone can be a significant side reaction, especially with strong bases like n-butyllithium. Instead of attacking the carbonyl carbon, the ylide acts as a base, deprotonating the α-carbon. Using non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can sometimes mitigate this.[5][6]

Solutions:

  • Switch to a More Powerful Olefination Method: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[1][2] The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less basic than Wittig ylides, leading to better yields with sterically demanding substrates.[7][8]

  • Use a More Reactive Ylide: If you must use a Wittig reaction, employ a more reactive, unstabilized ylide.[9] For introducing a simple methylene (=CH₂) group, methylenetriphenylphosphorane is often effective even with very hindered ketones like camphor.[2][3][4]

  • Optimize Reaction Conditions: Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, though this can also lead to ylide decomposition.[5][10] Using "salt-free" ylides, which avoid lithium-based reagents, can sometimes improve outcomes.[5]

Q2: I'm observing significant enolization of my ketone. How can I prevent this side reaction?

A2: Enolization occurs when the olefination reagent acts as a base and removes a proton from the carbon alpha to the carbonyl group, forming an enolate.[11][12] This is a common issue with enolizable and hindered ketones.

Solutions:

  • Choose a Less Basic Reagent System: The Horner-Wadsworth-Emmons (HWE) reaction is a superior choice for readily enolizable ketones.[13] Phosphonate carbanions are generally less basic than their phosphonium ylide counterparts.[7]

  • Employ Milder Bases (Masamune-Roush Conditions): For the HWE reaction, using a milder base system such as lithium chloride (LiCl) with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can prevent enolization and other side reactions that occur with stronger bases like NaH.[7][14][15]

  • Use the Peterson Olefination: This method uses α-silyl carbanions, which are highly effective for hindered and enolizable ketones. The reaction can be performed under conditions that minimize enolization.[16][17]

  • Change the Base: If using the Wittig reaction, switching from an organolithium base (like n-BuLi) to a sodium- or potassium-based base (like NaH, KHMDS, or KOtBu) may reduce competing enolization.[5][9]

Q3: Which olefination method is best suited for highly hindered ketones?

A3: When dealing with severe steric hindrance, standard Wittig reactions are often inadequate. More robust methods are required.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common and effective alternative to the Wittig reaction for hindered ketones.[1][2] Its advantages include more nucleophilic carbanions and a water-soluble phosphate byproduct that simplifies purification.[14][18]

  • Julia-Kocienski Olefination: This reaction is excellent for creating trans (E) alkenes and is known for its high functional group tolerance and mild reaction conditions, making it suitable for complex, late-stage syntheses.[16][19] The one-pot nature of the modified Julia-Kocienski reaction is a significant advantage over the classical Julia-Lythgoe procedure.[20][21]

  • Peterson Olefination: This method is particularly useful for converting sterically hindered ketones into vinyl olefins.[16] A key feature is that the intermediate β-hydroxysilane can often be isolated, allowing for the stereoselective formation of either the (E)- or (Z)-alkene by choosing acidic or basic elimination conditions.[17][22][23]

  • Tebbe Olefination: For the specific task of methylenation (installing a =CH₂ group), the Tebbe reagent is highly effective, even with ketones that are resistant to Wittig reagents.[5]

Alternative Olefination Methods: Data & Protocols

When the Wittig reaction fails, consider these powerful alternatives.

Comparative Data

The choice of olefination method can dramatically impact the yield for a given hindered ketone.

Ketone SubstrateOlefination MethodReagent/ConditionsYield (%)Stereoselectivity (E:Z)
AdamantanoneWittigPh₃P=CH₂ (in situ)~90%N/A
CamphorWittigPh₃P=CH₂ (in situ, KOtBu)HighN/A
Hindered Aryl KetoneHWEPhosphonate ester, NaH, THF>80%High E-selectivity
Base-Sensitive AldehydeHWE (Masamune-Roush)Phosphonate, LiCl, DBUGoodHigh E-selectivity
General Hindered KetoneJulia-KocienskiPT-Sulfone, KHMDSGood-ExcellentHigh E-selectivity

(Note: Yields are approximate and can vary significantly based on specific substrate and precise reaction conditions.)

Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination (Masamune-Roush Conditions)

This protocol is adapted for base-sensitive substrates that may not tolerate strong bases like NaH.[7][15]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous lithium chloride (LiCl, 1.1 eq.). Dry the LiCl under vacuum with gentle heating, then allow it to cool.

  • Reagent Addition: Add anhydrous acetonitrile (or THF) followed by the phosphonate reagent (1.1 eq.). Cool the resulting slurry to 0 °C.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq.) dropwise to the slurry.

  • Substrate Addition: After stirring for 10-15 minutes, add a solution of the hindered ketone (1.0 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Julia-Kocienski Olefination

This one-pot protocol is valued for its operational simplicity and high (E)-selectivity.[20][21]

  • Preparation: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.1 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as KHMDS (potassium bis(trimethylsilyl)amide, 1.1 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting colored solution for 30-60 minutes.

  • Carbonyl Addition: Add a solution of the hindered ketone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the ketone.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows

Troubleshooting Logic for Low Olefination Yields

This diagram outlines a decision-making process for addressing low yields in the olefination of a hindered ketone.

Troubleshooting_Workflow Start Low Yield with Hindered Ketone Check_Method Initial Method? Start->Check_Method Wittig Wittig Reaction Check_Method->Wittig HWE HWE Reaction Check_Method->HWE Other Other Method Check_Method->Other Wittig_Cause Probable Cause? Wittig->Wittig_Cause HWE_Cause Probable Cause? HWE->HWE_Cause Sterics Steric Hindrance & Low Ylide Reactivity Wittig_Cause->Sterics No reaction Enolization Enolization Wittig_Cause->Enolization Side products observed Switch_HWE Switch to HWE Reaction Sterics->Switch_HWE Switch_Julia Switch to Julia-Kocienski or Peterson Olefination Sterics->Switch_Julia Enolization->Switch_HWE Change_Base Use Non-nucleophilic Base (e.g., NaH, KOtBu) Enolization->Change_Base Base_Sensitivity Base-Sensitive Substrate? HWE_Cause->Base_Sensitivity Decomposition Poor_Selectivity Poor E/Z Selectivity? HWE_Cause->Poor_Selectivity Mixture of isomers Use_Milder_Base Use Masamune-Roush (LiCl/DBU) Conditions Base_Sensitivity->Use_Milder_Base Modify_Phosphonate Use Still-Gennari or Ando Modification Poor_Selectivity->Modify_Phosphonate

Caption: A decision tree for troubleshooting low-yield olefination reactions.

Comparison of Key Olefination Reaction Pathways

This diagram illustrates the key intermediates and differences between the Wittig, HWE, and Julia-Kocienski reactions.

Olefination_Pathways cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_julia Julia-Kocienski Olefination w_ylide Phosphonium Ylide (Ph₃P=CHR¹) w_oxaphos Oxaphosphetane Intermediate w_ylide->w_oxaphos w_ketone Ketone (R²R³C=O) w_ketone->w_oxaphos w_product Alkene + Ph₃P=O w_oxaphos->w_product Retro-[2+2] h_phosphonate Phosphonate Carbanion ((RO)₂P(O)CHR¹⁻) h_intermediate Adduct Intermediate h_phosphonate->h_intermediate h_ketone Ketone (R²R³C=O) h_ketone->h_intermediate h_product Alkene + (RO)₂PO₂⁻ h_intermediate->h_product Elimination j_sulfone Sulfone Carbanion (HetArSO₂CHR¹⁻) j_adduct β-alkoxysulfone Adduct j_sulfone->j_adduct j_ketone Ketone (R²R³C=O) j_ketone->j_adduct j_product Alkene + SO₂ + HetArO⁻ j_adduct->j_product Smiles Rearrangement & Elimination

Caption: Simplified mechanisms of Wittig, HWE, and Julia-Kocienski olefinations.

Frequently Asked Questions (FAQs)

Q: What is the role of LiCl in the Horner-Wadsworth-Emmons reaction? A: In the Masamune-Roush modification of the HWE reaction, LiCl acts as a Lewis acid.[14] It coordinates to the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. This allows for the use of weaker, non-nucleophilic bases like DBU or triethylamine, which is beneficial for substrates that are sensitive to the strongly basic conditions of traditional HWE reactions (e.g., using NaH).[7][24] This coordination also helps to facilitate the interconversion of intermediates, which can lead to higher (E)-selectivity.[24]

Q: How do I choose between a Wittig, HWE, or Julia-Kocienski reaction for my hindered ketone? A:

  • Wittig: Only consider this for methylenation (=CH₂) or if the ketone is only moderately hindered. It is generally the least effective method for this substrate class.[1][3]

  • Horner-Wadsworth-Emmons (HWE): This is your best "first-choice" alternative. It is more robust than the Wittig reaction for hindered ketones, generally provides high yields of the (E)-alkene, and the cleanup is significantly easier because the phosphate byproduct is water-soluble.[8][14][25]

  • Julia-Kocienski: Choose this method when you are working with a complex molecule with many functional groups, require very high (E)-selectivity, and the reaction is in a late stage of a synthesis.[16][19] It is known for its mild conditions and broad substrate scope.[19]

Q: Can I get (Z)-alkenes from an HWE reaction? A: While the standard HWE reaction strongly favors (E)-alkenes, modifications exist to produce (Z)-alkenes.[8] The Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) to favor the kinetic (Z)-product.[5][14] The Ando modification, using aryl phosphonates, also promotes (Z)-selectivity.[14]

Q: Why is the triphenylphosphine oxide byproduct from the Wittig reaction so difficult to remove? A: Triphenylphosphine oxide (TPPO) is a highly polar and crystalline compound with solubility properties that are often similar to the desired alkene product, making its removal by standard chromatography challenging. Several methods exist to remove it, including precipitation by forming an insoluble complex with metal salts like MgCl₂ or ZnCl₂, or careful crystallization.[9] The ease of removing the water-soluble phosphate byproduct from an HWE reaction is a major practical advantage.[14][18]

References

Preventing decomposition of Diethyl (thiophen-2-ylmethyl)phosphonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Diethyl (thiophen-2-ylmethyl)phosphonate during storage and experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping users identify potential causes and implement corrective actions.

Issue ObservedPotential Cause(s)Recommended Actions
Change in Appearance (e.g., color change to yellow or brown, formation of precipitates) 1. Oxidation: Exposure to air and/or light can lead to the oxidation of the thiophene ring. 2. Hydrolysis: Reaction with moisture can cause the hydrolysis of the phosphonate ester. 3. Polymerization: Thiophene derivatives can be susceptible to polymerization under certain conditions.[1]1. Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store the compound in an amber vial or otherwise protect it from light. 3. Store in a desiccator or a dry box to minimize exposure to moisture.[2][3][4][5][6] 4. For long-term storage, consider adding a suitable antioxidant (e.g., BHT) at a low concentration, after verifying compatibility.
Decrease in Purity or Presence of Impurities in Analysis (e.g., by HPLC, GC, or NMR) 1. Hydrolysis: The appearance of a more polar peak in HPLC or a new signal in the 31P NMR spectrum could indicate the formation of (Thiophen-2-ylmethyl)phosphonic acid. 2. Oxidation: The presence of new peaks in the LC-MS corresponding to an increase in mass of 16 or 32 Da may suggest the formation of the thiophene S-oxide or sulfone, respectively. 3. Thermal Decomposition: Storage at elevated temperatures can accelerate degradation.1. Confirm the identity of the degradation products using LC-MS/MS or NMR spectroscopy. 2. Review storage conditions to ensure they align with the recommendations (cool, dark, dry, inert atmosphere). 3. If the compound has been subjected to elevated temperatures, re-evaluate its purity before use.
Inconsistent Experimental Results 1. Degradation of Stock Solutions: If stock solutions are not stored properly or are kept for extended periods, the concentration of the active compound may decrease. 2. Incompatibility with Solvents or Reagents: The compound may be unstable in certain solvents (e.g., highly acidic or basic media) or in the presence of strong oxidizing or reducing agents.1. Prepare fresh stock solutions for critical experiments. 2. Store stock solutions under the same recommended conditions as the neat compound (cool, dark, inert atmosphere). 3. Evaluate the stability of the compound in the specific experimental medium through a time-course study.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. It is also crucial to protect the compound from moisture, as it is moisture-sensitive.[7][8][9] Storing in a desiccator is highly recommended.[2][3][4][5][6]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are the oxidation of the electron-rich thiophene ring and the hydrolysis of the diethyl phosphonate ester. The sulfur atom in the thiophene ring is susceptible to oxidation, which can form the corresponding S-oxide and, upon further oxidation, the sulfone. The phosphonate ester can undergo acid- or base-catalyzed hydrolysis to yield (thiophen-2-ylmethyl)phosphonic acid and ethanol.

Q3: How can I detect decomposition?

A3: Decomposition can be monitored using chromatographic and spectroscopic techniques. A stability-indicating HPLC method can be used to separate the parent compound from its degradation products. LC-MS/MS is a powerful tool for identifying and quantifying both the parent compound and its degradants. 31P NMR spectroscopy is also very useful for detecting the hydrolysis product, as the chemical shift of the phosphorus atom will change upon conversion of the ester to the acid.

Q4: Can I use stabilizers to prevent decomposition?

A4: Yes, for preventing oxidative degradation, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be effective.[1][10][11][12] However, you must first verify that the antioxidant is compatible with your downstream application. To prevent hydrolysis, the most effective measure is strict moisture control, including the use of desiccants during storage and handling the compound in a dry environment.[2][3][4][5][6]

Q5: My compound has turned slightly yellow. Can I still use it?

A5: A slight yellow discoloration is often an early sign of oxidative degradation. While the compound may still be largely intact, its purity has likely decreased. It is strongly recommended to re-analyze the purity of the material using a suitable analytical method, such as HPLC or NMR, before proceeding with any experiments. For critical applications, using a fresh, pure sample is advisable.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL

Note: This method is based on typical conditions for similar compounds and should be validated for specificity, linearity, accuracy, precision, and robustness for your specific application.[13]

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method, based on ICH guidelines.[14][15][16]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound at 70°C for 48 hours.
Photolytic Degradation Expose a solution of the compound (in a photostable solvent like acetonitrile) to a calibrated light source (ICH Q1B option 2) for a specified duration.

Visualizations

DecompositionPathways Potential Decomposition Pathways parent This compound hydrolysis_product (Thiophen-2-ylmethyl)phosphonic Acid + Ethanol parent->hydrolysis_product Hydrolysis (H₂O, Acid/Base) oxidation_product1 Diethyl (1-oxothiophen-2-yl)methylphosphonate (S-Oxide) parent->oxidation_product1 Oxidation ([O]) oxidation_product2 Diethyl (1,1-dioxothiophen-2-yl)methylphosphonate (Sulfone) oxidation_product1->oxidation_product2 Further Oxidation ([O])

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow start Decomposition Suspected check_appearance Visual Inspection: Color Change? Precipitate? start->check_appearance analytical_check Analytical Check: Purity by HPLC/NMR? check_appearance->analytical_check Yes check_appearance->analytical_check No review_storage Review Storage Conditions: Temp? Light? Moisture? Inert Gas? analytical_check->review_storage Purity Decreased proceed Proceed with Caution if Purity is Acceptable analytical_check->proceed Purity OK quarantine Quarantine Material review_storage->quarantine discard Discard if Purity is Unacceptable review_storage->discard Purity Unacceptable remediate Implement Corrective Actions: - Use Inert Gas - Protect from Light - Use Desiccator quarantine->remediate

Caption: A logical workflow for troubleshooting suspected decomposition.

References

Managing exothermic reactions during the synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate via the Michaelis-Arbuzov reaction.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and significant safety hazards. The following guide addresses common issues encountered during the synthesis of this compound.

IssuePotential CauseRecommended Action
Reaction temperature spikes uncontrollably - Reagent addition is too fast.- Inadequate cooling.- Reaction initiated at too high a temperature.- Reduce the addition rate of 2-chloromethylthiophene.- Ensure the cooling bath is at the appropriate temperature and has sufficient capacity.- Start the addition at a lower temperature (e.g., 0-5 °C) and allow the reaction to slowly warm to the target temperature.
Delayed exotherm or induction period followed by a rapid temperature increase - Impurities in starting materials.- Insufficient mixing.- The reaction has an inherent induction period.- Ensure high purity of 2-chloromethylthiophene and triethyl phosphite.- Use efficient overhead stirring to ensure homogeneity.- Be aware of a potential induction period and maintain cooling and slow addition. Do not increase the temperature to initiate the reaction.[1]
Low product yield - Incomplete reaction.- Side reactions due to high temperatures.- Reaction with byproduct.- Monitor the reaction by TLC or 31P NMR to confirm completion.- Maintain the lowest effective reaction temperature.- Use a slight excess of triethyl phosphite to ensure the more volatile ethyl chloride byproduct is formed and removed.
Formation of colored impurities - Decomposition of the thiophene ring at high temperatures.- Side reactions involving impurities.- Maintain strict temperature control.- Purify starting materials if necessary.- Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult purification - Presence of unreacted starting materials and byproducts.- Ensure the reaction goes to completion.- Remove the volatile ethyl chloride byproduct by distillation.- Purify the final product by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

A1: The primary exothermic step is the initial SN2 attack of the nucleophilic triethyl phosphite on the electrophilic carbon of 2-chloromethylthiophene. This step forms a phosphonium salt intermediate and is often highly exothermic.

Q2: What are the key safety precautions to take when performing this synthesis?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Have a cooling bath (e.g., ice-water or dry ice-acetone) ready for immediate use. It is also crucial to have an emergency plan and be aware of the location of safety equipment. Never work alone, especially when dealing with potentially vigorous exothermic reactions.

Q3: How can I effectively control the reaction temperature?

A3: The most effective method for temperature control is the slow, dropwise addition of one of the reactants (typically 2-chloromethylthiophene) to the other while maintaining a cooling bath. Continuous monitoring of the internal reaction temperature with a thermometer or thermocouple is essential.

Q4: What are the typical reaction conditions for the Michaelis-Arbuzov synthesis of this compound?

Q5: What are potential side reactions to be aware of?

A5: A common side reaction in the Michaelis-Arbuzov reaction is the reaction of the newly formed alkyl halide byproduct (ethyl chloride in this case) with the starting triethyl phosphite. This can be minimized by using a slight excess of the triethyl phosphite and removing the volatile ethyl chloride as it is formed. At elevated temperatures, decomposition of the thiophene moiety can also occur.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction and should be optimized for specific laboratory conditions and scales.

Materials:

  • 2-chloromethylthiophene

  • Triethyl phosphite

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar (or overhead stirrer for larger scales)

  • Heating mantle

  • Cooling bath (e.g., ice-water)

  • Thermometer or thermocouple

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a thermometer or thermocouple, and a magnetic stirrer under an inert atmosphere.

  • Charge the flask with triethyl phosphite (typically 1.0 to 1.2 equivalents). If using a solvent, add anhydrous toluene.

  • Cool the flask in a cooling bath to 0-5 °C.

  • Charge the addition funnel with 2-chloromethylthiophene (1.0 equivalent).

  • Slowly add the 2-chloromethylthiophene dropwise to the stirred triethyl phosphite solution, maintaining the internal temperature below 10-15 °C. The rate of addition should be carefully controlled to manage the exotherm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Gradually heat the reaction mixture to reflux (typically 120-160 °C) and maintain this temperature for several hours. Monitor the progress of the reaction by TLC or 31P NMR. The reaction is complete when the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile byproduct (ethyl chloride) and any solvent by distillation.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_execution Execution cluster_troubleshooting Troubleshooting cluster_completion Completion start Start: Synthesis Planned risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials setup_apparatus Setup Apparatus with Cooling gather_materials->setup_apparatus cool_reagents Cool Reagents setup_apparatus->cool_reagents slow_addition Slow Reagent Addition cool_reagents->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp control_temp Control Temperature with Cooling monitor_temp->control_temp temp_spike Temperature Spike? monitor_temp->temp_spike Deviation control_temp->monitor_temp Maintain Control reduce_addition Reduce/Stop Addition temp_spike->reduce_addition Yes reaction_complete Reaction Complete temp_spike->reaction_complete No reduce_addition->monitor_temp increase_cooling Increase Cooling workup Workup & Purification reaction_complete->workup end End: Pure Product workup->end

Caption: A logical workflow for the safe execution and management of exothermic reactions.

Michaelis_Arbuzov_Pathway Michaelis-Arbuzov Reaction Signaling Pathway triethyl_phosphite Triethyl Phosphite (Nucleophile) sn2_attack SN2 Attack triethyl_phosphite->sn2_attack chloro_thiophene 2-Chloromethylthiophene (Electrophile) chloro_thiophene->sn2_attack phosphonium_salt Phosphonium Salt Intermediate (Exothermic Step) chloride_ion Chloride Ion phosphonium_salt->chloride_ion dealkylation Dealkylation (SN2) phosphonium_salt->dealkylation sn2_attack->phosphonium_salt chloride_ion->dealkylation final_product This compound dealkylation->final_product byproduct Ethyl Chloride dealkylation->byproduct

Caption: The signaling pathway of the Michaelis-Arbuzov reaction for the synthesis of this compound.

References

Effect of solvent choice on the stereochemical outcome of HWE reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to stereochemical control, with a specific focus on the crucial role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general stereochemical outcome of the HWE reaction and why?

A1: The Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene (trans-alkene).[1][2] The reaction proceeds through the formation of an intermediate oxaphosphetane.[1] The key to the (E)-selectivity is that the initial addition of the phosphonate carbanion to the aldehyde is often reversible.[1] This allows the intermediates to equilibrate to the most stable arrangement, which is the one leading to the trans-alkene after syn-elimination of the phosphate byproduct.[2][3]

Q2: How does solvent choice influence the E/Z selectivity of the HWE reaction?

A2: Solvent choice can subtly but significantly influence the E/Z ratio by affecting the equilibration of the reaction intermediates.[4] Solvents can alter the energy difference between the transition states leading to the different stereoisomers. A key study by Thompson and Heathcock on the reaction of trimethyl phosphonoacetate with aldehydes found that using dimethoxyethane (DME) resulted in a higher (E)-selectivity compared to tetrahydrofuran (THF).[4] This suggests that solvent coordination with the metal cation (e.g., Li+, Na+) in the intermediates plays a critical role in determining the final stereochemical outcome.

Q3: I need to synthesize a (Z)-alkene. Can I use the HWE reaction?

A3: Yes, while the standard HWE reaction is (E)-selective, specific modifications have been developed to favor the formation of (Z)-alkenes. The most common is the Still-Gennari modification.[2] This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific reaction conditions, typically a strong base like KHMDS with 18-crown-6 in an aprotic solvent like THF at low temperatures (e.g., -78 °C).[5] These conditions favor kinetic control, where the initial, less stable cis-oxaphosphetane intermediate proceeds to the (Z)-alkene before it can equilibrate.[5]

Q4: Besides solvent, what other factors control the stereoselectivity?

A4: Several factors work in concert to determine the final E/Z ratio:

  • Phosphonate Structure: The steric bulk and electronic nature of the substituents on the phosphonate are critical. As mentioned, electron-withdrawing groups are key for (Z)-selectivity.[2][5]

  • Base and Cation: The choice of base (e.g., NaH, n-BuLi, KHMDS) determines the counterion (Na+, Li+, K+).[1] Lithium cations have been shown to promote higher (E)-selectivity compared to potassium.[1]

  • Temperature: Higher reaction temperatures generally favor the thermodynamically preferred (E)-alkene by ensuring the intermediates have enough energy to equilibrate fully.[1] Conversely, low temperatures (-78 °C) are often essential for kinetically controlled (Z)-selective reactions.[5]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also lead to greater (E)-stereoselectivity.[1]

Data Presentation: Solvent Effects on Stereoselectivity

The following tables summarize quantitative data from the literature, illustrating how solvent choice can impact the stereochemical outcome of HWE reactions.

Table 1: Effect of Solvent on a Standard HWE Reaction

This table shows data from the systematic study by Thompson and Heathcock on the reaction between trimethyl phosphonoacetate and isobutyraldehyde, highlighting the effect of ethereal solvents on (E)-selectivity.

Phosphonate ReagentAldehydeBaseSolventTemp (°C)E:Z Ratio
Trimethyl phosphonoacetateIsobutyraldehydeLiCl, DBUTHF2313:1
Trimethyl phosphonoacetateIsobutyraldehydeLiCl, DBUDME2324:1
Data sourced from Thompson & Heathcock's study, which found that DME consistently gave higher E-selectivity than THF across various conditions.[4]

Table 2: Effect of Solvent on a Modified HWE Reaction

This table presents data from the reaction of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid with 3-phenylpropionaldehyde, demonstrating a significant solvent effect in a non-standard HWE reaction.

Phosphonate ReagentAldehydeBaseSolventTempE:Z Ratio
Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid3-Phenylpropionaldehydei-PrMgBrTHFReflux87:13
Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid3-Phenylpropionaldehydei-PrMgBrTolueneReflux95:5
Data sourced from Yokomatsu et al., ARKIVOC 2003 (viii) 93-101.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My (E)-selective reaction is giving a poor E/Z ratio.

Possible Cause Troubleshooting Step
Sub-optimal Solvent Choice If using THF, consider switching to DME, which has been shown to enhance (E)-selectivity.[4] Ensure the solvent is strictly anhydrous.
Reaction Temperature is Too Low Low temperatures may prevent the intermediates from fully equilibrating to the more stable trans configuration. Try running the reaction at room temperature or gently warming it.[1]
Incorrect Base/Cation Potassium bases (e.g., KHMDS, t-BuOK) can sometimes decrease (E)-selectivity. If possible, use a lithium or sodium base (e.g., n-BuLi, NaH) to favor the (E)-isomer.[1]
Reaction Time is Too Short If the reaction is stopped prematurely, the intermediates may not have had sufficient time to equilibrate. Monitor the reaction by TLC until the starting material is fully consumed and the product ratio is stable.

Problem 2: My Still-Gennari reaction is not (Z)-selective.

Possible Cause Troubleshooting Step
Reaction Temperature is Too High This is the most common issue. (Z)-selectivity relies on kinetic control, which is lost at higher temperatures. Ensure the reaction is maintained at -78 °C throughout the addition and stirring period.[5]
Incorrect Base or Additives The Still-Gennari modification typically requires a potassium base (like KHMDS) and a crown ether (18-crown-6) to sequester the cation and promote the kinetic pathway.[5] Using NaH or other bases may not yield the desired (Z)-product.
Solvent is Not Anhydrous Moisture can interfere with the formation of the specific intermediates required for the (Z)-pathway. Use freshly distilled, anhydrous THF.
Phosphonate Reagent Purity Ensure your bis(2,2,2-trifluoroethyl) phosphonate reagent is pure. Impurities can affect the reaction course.

Problem 3: The reaction is not proceeding to completion.

Possible Cause Troubleshooting Step
Inefficient Deprotonation The base may be old or inactive. Use a fresh bottle of base or titrate it before use. For less acidic phosphonates, a stronger base like n-BuLi might be required over NaH.
Stalled Intermediate The reaction might be stalling at the β-hydroxy phosphonate intermediate stage. This can happen with non-stabilized phosphonates. You may need to increase the reaction time or temperature to facilitate elimination.
Presence of Water Moisture will quench the phosphonate carbanion. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

Visualized Guides and Protocols

Mechanism and Solvent Influence

The following diagram illustrates the generally accepted mechanism for the (E)-selective HWE reaction and highlights the critical equilibration step influenced by solvent.

HWE_Mechanism Mechanism of (E)-Selective HWE Reaction cluster_reactants Reactants Phosphonate Phosphonate Ylide Transition_syn syn-Addition (Kinetic Pathway) Phosphonate->Transition_syn Addition Transition_anti anti-Addition (Thermo. Pathway) Phosphonate->Transition_anti Aldehyde Aldehyde (R'-CHO) Aldehyde->Transition_syn Addition Aldehyde->Transition_anti Intermediate_syn syn-Oxaphosphetane (Less Stable) Transition_syn->Intermediate_syn Intermediate_anti anti-Oxaphosphetane (More Stable) Transition_anti->Intermediate_anti Intermediate_syn->Intermediate_anti Reversible Product_Z (Z)-Alkene Intermediate_syn->Product_Z Elimination Product_E (E)-Alkene Intermediate_anti->Product_E Elimination Equilibration Equilibration (Reversible Step) Influenced by: - Solvent (THF vs DME) - Cation (Li+, Na+, K+) - Temperature

Caption: HWE reaction pathway showing the crucial equilibration step.

General Experimental Workflow

This flowchart outlines the standard procedure for conducting an HWE reaction.

HWE_Workflow prep 1. Reagent & Glassware Prep (Flame-dry glassware, use anhydrous solvent) deprotonation 2. Ylide Formation (Add base to phosphonate in solvent at 0°C to RT) prep->deprotonation addition 3. Aldehyde Addition (Add aldehyde dropwise to the ylide solution) deprotonation->addition monitor 4. Reaction Monitoring (Stir at specified temp, monitor by TLC/LC-MS) addition->monitor quench 5. Workup: Quench (Carefully add sat. aq. NH4Cl solution at 0°C) monitor->quench extract 6. Workup: Extraction (Extract with organic solvent, wash with brine) quench->extract purify 7. Purification & Analysis (Dry, concentrate, and purify by column chromatography. Analyze E/Z ratio via NMR.) extract->purify

Caption: General experimental workflow for the HWE reaction.

Troubleshooting Logic for Stereoselectivity

Use this decision tree to diagnose and resolve issues with stereochemical control.

Troubleshooting_Tree start Poor E/Z Selectivity Observed goal Desired Product? start->goal e_alkene (E)-Alkene goal->e_alkene E z_alkene (Z)-Alkene goal->z_alkene Z e_check_temp Is Temp > 0°C? e_alkene->e_check_temp z_check_temp Is Temp = -78°C? z_alkene->z_check_temp e_sol What is the solvent? e_check_temp->e_sol Yes e_temp_no Increase temp to RT to promote equilibration e_check_temp->e_temp_no No e_base What is the cation? e_sol->e_base Other e_sol_thf Use DME instead of THF e_sol->e_sol_thf THF e_sol_dme Solvent is likely optimal e_sol->e_sol_dme DME e_base_k Use Li+ or Na+ base (n-BuLi, NaH) e_base->e_base_k K+ e_base_li Cation is likely optimal e_base->e_base_li Li+/Na+ e_sol_thf->e_base e_sol_dme->e_base z_base Using KHMDS + 18-Crown-6? z_check_temp->z_base Yes z_temp_no Crucial for kinetic control. Maintain at -78°C. z_check_temp->z_temp_no No z_reagent Is phosphonate a Still-Gennari type? z_base->z_reagent Yes z_base_no This base/additive combo is key for Z-selectivity. z_base->z_base_no No z_reagent_no Standard phosphonates give E-alkenes. Use one with EWGs. z_reagent->z_reagent_no No

Caption: Troubleshooting decision tree for HWE stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for an (E)-Selective HWE Reaction

This protocol is a standard starting point for synthesizing an (E)-alkene using sodium hydride in THF.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-necked round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry of NaH. Cool the slurry to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 eq) in anhydrous THF to the NaH slurry via a dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Formation of the ylide is typically accompanied by hydrogen gas evolution.

  • Aldehyde Addition: Cool the resulting ylide solution back down to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.

Protocol 2: General Procedure for a (Z)-Selective Still-Gennari Reaction

This protocol is adapted for the synthesis of (Z)-alkenes.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the bis(2,2,2-trifluoroethyl) phosphonate reagent (1.1 eq) and 18-crown-6 (1.1 eq). Dissolve these in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ylide Formation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.05 eq) dropwise to the phosphonate solution. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: Continue stirring at -78 °C, monitoring the reaction by TLC until the aldehyde is consumed (typically 2-4 hours). It is critical to maintain the low temperature.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the (Z)-alkene.

References

Validation & Comparative

A Comparative Guide to Horner-Wadsworth-Emmons Reagents: Diethyl (thiophen-2-ylmethyl)phosphonate vs. Triethyl phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents in Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the stereoselective formation of alkenes. The choice of phosphonate reagent is critical in dictating the outcome of this powerful transformation. This guide provides a detailed, data-driven comparison of two widely utilized phosphonates: Diethyl (thiophen-2-ylmethyl)phosphonate, a reagent for the synthesis of vinylthiophenes and related structures, and Triethyl phosphonoacetate, a workhorse for the preparation of α,β-unsaturated esters.

Performance Comparison at a Glance

The reactivity and stereoselectivity of this compound and Triethyl phosphonoacetate in the Horner-Wadsworth-Emmons reaction are influenced by the nature of the aldehyde substrate and the reaction conditions employed. Below is a summary of their performance with representative aromatic and aliphatic aldehydes.

Phosphonate ReagentAldehydeBase/SolventYield (%)E/Z Ratio
This compound BenzaldehydeNaH / THF~85-95%Predominantly E
HeptanalNaH / THF~70-85%Predominantly E
Triethyl phosphonoacetate BenzaldehydeNaH / THF>95%>95:5
HeptanalDBU, K₂CO₃ / neat99%99:1[1]
CyclohexanecarboxaldehydeNaH / THF88%>95:5
4-NitrobenzaldehydeNaH / DME92%>98:2

Delving into the Reagents: A Head-to-Head Analysis

Triethyl phosphonoacetate is a commercially available and extensively studied reagent that reliably delivers (E)-α,β-unsaturated esters in high yields and with excellent stereoselectivity.[2][3] Its stabilized carbanion, generated upon treatment with a base, readily reacts with a wide array of aldehydes. The reaction generally favors the formation of the thermodynamically more stable E-isomer.[2][4]

This compound , on the other hand, introduces a thiophene moiety into the final alkene product. This is particularly valuable in medicinal chemistry and materials science, where the thiophene ring serves as a key structural motif. While direct, side-by-side comparative studies with triethyl phosphonoacetate under identical conditions are limited in the literature, the available data suggests that it is also a highly effective reagent, affording predominantly the (E)-isomers of vinylthiophenes in good to excellent yields. The electron-rich nature of the thiophene ring can influence the reactivity of the adjacent phosphonate carbanion.

Experimental Protocols: Reproducible Methodologies

Detailed experimental procedures are crucial for obtaining reliable and reproducible results. Below are representative protocols for the Horner-Wadsworth-Emmons reaction using both phosphonate reagents.

Protocol 1: Synthesis of (E)-1-phenyl-2-(thiophen-2-yl)ethene using this compound

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Ethyl (E)-cinnamate using Triethyl phosphonoacetate

Materials:

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (E)-cinnamate. The product can be further purified by flash column chromatography on silica gel.

Mechanistic Insights and Logical Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, its nucleophilic addition to a carbonyl compound, and subsequent elimination to yield an alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]⁻ Phosphonate->Carbanion + Base - H-Base⁺ Base Base Aldehyde R'-CHO Betaine Intermediate Carbanion_ref [R-CH-P(O)(OEt)2]⁻ Carbanion_ref->Betaine + R'-CHO Oxaphosphetane Oxaphosphetane Intermediate Alkene R-CH=CH-R' Oxaphosphetane->Alkene Phosphate (EtO)2P(O)O⁻ Oxaphosphetane->Phosphate Betaine_ref Intermediate Betaine_ref->Oxaphosphetane

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

The experimental workflow for a typical HWE reaction follows a logical sequence of steps designed to ensure efficient reaction and purification.

HWE_Workflow Start Start: Assemble Reaction Apparatus Base_Prep Prepare Base Suspension (e.g., NaH in THF) Start->Base_Prep Phosphonate_Addition Add Phosphonate Solution Base_Prep->Phosphonate_Addition Carbanion_Formation Stir for Carbanion Formation Phosphonate_Addition->Carbanion_Formation Aldehyde_Addition Add Aldehyde Solution Carbanion_Formation->Aldehyde_Addition Reaction Stir at Appropriate Temperature Aldehyde_Addition->Reaction Quench Quench Reaction (e.g., with NH₄Cl) Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Concentrate & Purify (e.g., Chromatography) Drying->Purification End End: Isolated Alkene Product Purification->End

Caption: A typical experimental workflow for the HWE reaction.

Conclusion

Both this compound and Triethyl phosphonoacetate are highly effective reagents for the Horner-Wadsworth-Emmons reaction. The choice between them is primarily dictated by the desired functionality in the final alkene product. Triethyl phosphonoacetate remains the reagent of choice for the synthesis of a broad range of (E)-α,β-unsaturated esters due to its reliability, high yields, and excellent stereoselectivity. This compound provides a valuable route to vinylthiophenes, which are important scaffolds in various fields. The experimental protocols and mechanistic understanding provided in this guide are intended to empower researchers to confidently and successfully apply these powerful reagents in their synthetic endeavors.

References

A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel compounds like Diethyl (thiophen-2-ylmethyl)phosphonate is a critical step in ensuring product quality, safety, and efficacy. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data from the analysis of analogous organophosphorus compounds, to facilitate the selection of the most appropriate technique for purity determination.

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. HPLC is a robust technique for a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes key performance metrics for HPLC and GC-MS in the analysis of organophosphorus compounds, providing a basis for what can be expected in the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.
Applicability Well-suited for non-volatile or thermally labile impurities. The polarity of phosphonates can present challenges, sometimes requiring specialized techniques like ion-pair chromatography.[1]Applicable due to the volatility of many organophosphorus compounds. Derivatization may be necessary for more polar phosphonates to increase volatility.
Typical Stationary Phase C18 (Reversed-Phase)[1]Polysiloxane-based (e.g., 5% phenyl)[2]
Limit of Detection (LOD) Typically in the low ng to µg/mL range, depending on the detector (e.g., UV, DAD).[3]Can reach the pg range for targeted analysis, offering high sensitivity.[4][5]
Quantitative Accuracy High, with excellent linearity and precision.High, particularly with the use of an internal standard.
Impurity Identification Possible with a hyphenated mass spectrometer (LC-MS). Diode-array detection (DAD) can indicate peak purity.Excellent, provides structural information and confident identification of impurities through mass spectral libraries and fragmentation patterns.[6][7]
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and the potential need for derivatization.

Logical Workflow for Method Selection

The selection of the appropriate analytical technique is a critical decision. The following diagram illustrates a logical workflow for choosing between HPLC and GC-MS for the purity analysis of this compound.

Choosing Between HPLC and GC-MS for Purity Analysis start Start: Purity Analysis of this compound q1 Are impurities thermally stable and volatile? start->q1 q2 Is structural information of impurities required? q1->q2 Yes q3 Are non-volatile or thermally labile impurities a concern? q1->q3 No gcms GC-MS is the preferred method q2->gcms Yes hplc HPLC is a suitable method q2->hplc No q3->q2 Uncertain q3->hplc Yes lcms Consider LC-MS for comprehensive analysis hplc->lcms Need structural info

Choosing between HPLC and GC-MS for purity analysis.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of organophosphorus compounds, which can be adapted for this compound.

This protocol is a general starting point for the analysis of organophosphorus compounds.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode-Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.[1]

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, a starting point could be 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength should be optimized based on the UV spectrum of this compound. A starting wavelength of 230 nm can be used.[3]

This protocol outlines a general method for the analysis of volatile organophosphorus compounds.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • An internal standard can be added for improved quantitative accuracy.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, TG-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for purity analysis using either HPLC or GC-MS.

General Workflow for Chromatographic Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC or GC filter->inject separate Separation on Column inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (if MS is used) integrate->identify quantify Quantification of Purity and Impurities integrate->quantify report Generate Purity Report identify->report quantify->report

General workflow for chromatographic purity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. HPLC is a versatile and robust method for routine quality control, providing accurate quantification of the main component and non-volatile impurities.[1] GC-MS, on the other hand, offers unparalleled capability for the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer.[7] For comprehensive purity profiling, especially during method development and forced degradation studies, a combination of both techniques is often the most effective approach. The choice of method should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl (thiophen-2-ylmethyl)phosphonate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diethyl (thiophen-2-ylmethyl)phosphonate and two structurally related alternatives: Diethyl (furan-2-ylmethyl)phosphonate and Diethyl benzylphosphonate. This comparison aims to elucidate the influence of the aromatic moiety on the spectral characteristics of these organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science.

The following sections present a side-by-side comparison of their NMR data, detailed experimental protocols for data acquisition, and visual representations of their structures and the general NMR analysis workflow. It is important to note that while experimental data is provided for Diethyl benzylphosphonate and a closely related bromo-thiophene derivative, the spectral data for this compound and Diethyl (furan-2-ylmethyl)phosphonate are predicted using advanced computational algorithms due to the limited availability of experimental spectra in the public domain.

¹H and ¹³C NMR Spectral Data Comparison

The ¹H and ¹³C NMR spectral data for this compound and its furan and benzene analogs are summarized below. These tables highlight the key differences in chemical shifts (δ), multiplicities, and coupling constants (J) arising from the variations in the aromatic ring attached to the phosphonate moiety.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Data Source
This compound H3'7.26dd5.1, 1.2Predicted
H5'7.18d2.9Predicted
H4'6.96dd5.1, 3.5Predicted
OCH₂4.10q7.1Predicted
P-CH₂3.35d21.5 (²JHP)Predicted
CH₃1.30t7.1Predicted
Diethyl ((5-bromothiophen-2-yl)methyl)phosphate H3'6.95d3.7Experimental[1]
H4'6.86d3.7Experimental[1]
OCH₂4.14–4.05m-Experimental[1]
P-CH₂5.11 (d)d9.0Experimental[1]
CH₃1.31t7.1Experimental[1]
Diethyl (furan-2-ylmethyl)phosphonate H5'7.40d1.8Predicted
H3'6.33d3.2Predicted
H4'6.28dd3.2, 1.8Predicted
OCH₂4.08q7.1Predicted
P-CH₂3.20d21.2 (²JHP)Predicted
CH₃1.29t7.1Predicted
Diethyl benzylphosphonate Ar-H7.32–7.43m-Experimental[2]
OCH₂4.20–4.27m-Experimental[2]
P-CH₂3.12d5.5 (²JHP)Experimental[2]
CH₃1.43–1.47m-Experimental[2]

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)Coupling Constant (JCP, Hz)Data Source
This compound C2'135.08.9Predicted
C5'127.85.5Predicted
C3'127.03.1Predicted
C4'125.23.6Predicted
OCH₂62.56.7Predicted
P-CH₂28.1138.5Predicted
CH₃16.45.9Predicted
Diethyl ((5-bromothiophen-2-yl)methyl)phosphate C2'140.1-Experimental[1]
C4'129.7-Experimental[1]
C3'128.4-Experimental[1]
C5'114.0-Experimental[1]
OCH₂64.1, 63.4-Experimental[1]
CH₃16.1-Experimental[1]
Diethyl (furan-2-ylmethyl)phosphonate C2'148.59.1Predicted
C5'142.84.5Predicted
C4'110.73.2Predicted
C3'109.56.0Predicted
OCH₂62.46.8Predicted
P-CH₂26.8139.8Predicted
CH₃16.45.9Predicted
Diethyl benzylphosphonate C1'132.148.2Experimental[2]
C2'/C6'129.416.2Experimental[2]
C4'129.314.8Experimental[2]
C3'/C5'128.935.8Experimental[2]
OCH₂62.554.6Experimental[2]
P-CH₂33.2745.5Experimental[2]
CH₃16.563.5Experimental[2]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is provided below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for these types of compounds.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter, filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30-degree pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for moderately concentrated samples.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and to the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of the protons.

Visualizing Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared compounds and the general workflow of an NMR spectral analysis experiment.

G cluster_0 This compound cluster_1 Diethyl (furan-2-ylmethyl)phosphonate cluster_2 Diethyl benzylphosphonate a a b b c c

Caption: Molecular structures of the compared phosphonates.

NMR_Workflow SamplePrep Sample Preparation (Dissolution, Filtration) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Raw FID Data Spectral_Analysis Spectral Analysis (Peak Picking, Integration) Data_Processing->Spectral_Analysis Processed Spectrum Structure_Elucidation Structure Elucidation & Interpretation Spectral_Analysis->Structure_Elucidation Peak List & Integrals

Caption: General workflow for NMR spectral analysis.

Comparative Analysis

The presented NMR data reveals distinct spectral features for each of the three phosphonate compounds, primarily influenced by the nature of the aromatic ring system.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly diagnostic. The thiophene protons in this compound and its bromo-derivative appear in the range of 6.8-7.3 ppm, while the furan protons in the corresponding analog are found between 6.2-7.4 ppm. The benzene protons of Diethyl benzylphosphonate resonate further downfield, between 7.3-7.4 ppm. The methylene protons adjacent to the phosphorus atom (P-CH₂) also show characteristic chemical shifts and coupling to the phosphorus nucleus (²JHP), providing valuable structural information.

  • ¹³C NMR: The carbon chemical shifts of the aromatic rings are also significantly different. The thiophene carbons resonate between 125-135 ppm, while the furan carbons are observed in the range of 109-149 ppm. The benzene carbons of Diethyl benzylphosphonate appear between 128-132 ppm. The carbon of the methylene bridge (P-CH₂) exhibits a large one-bond coupling constant (¹JCP) in the predicted spectra, which is a characteristic feature of organophosphorus compounds.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Diethyl (thiophen-2-ylmethyl)phosphonate and Diethyl benzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of Diethyl (thiophen-2-ylmethyl)phosphonate and a structurally similar alternative, Diethyl benzylphosphonate. The inclusion of a thiophene moiety in place of a benzene ring significantly influences the fragmentation pathways, providing key structural information. This analysis is supported by experimental data for the alternative compound and established fragmentation principles for organophosphonates.

Comparative Fragmentation Data

The following table summarizes the major fragments observed or predicted for this compound and the experimentally determined fragments for Diethyl benzylphosphonate. This quantitative data highlights the key differences in their mass spectra, arising from the different aromatic groups attached to the phosphonate core.

m/z Proposed Fragment Ion for this compound Observed Fragment Ion for Diethyl benzylphosphonate Proposed Fragment Structure Interpretation
234Molecular Ion [M]•+-[C₉H₁₅O₃PS]•+The intact molecule with one electron removed.
228-Molecular Ion [M]•+[C₁₁H₁₇O₃P]•+The intact molecule with one electron removed.
206[M - C₂H₄]•+[M - C₂H₄]•+ (m/z 200)VariesLoss of an ethene molecule via McLafferty-type rearrangement from an ethoxy group.
178[M - 2(C₂H₄)]•+[M - 2(C₂H₄)]•+ (m/z 172)VariesSequential loss of a second ethene molecule.
137[P(O)(OC₂H₅)₂]⁺[P(O)(OC₂H₅)₂]⁺[C₄H₁₀O₃P]⁺Cleavage of the P-CH₂ bond, retaining the diethyl phosphonate moiety.
97[C₅H₅S]⁺-Thiophen-2-ylmethyl cationCleavage of the P-CH₂ bond, forming the stable thienyl-methyl cation. This is expected to be a base peak.
91-[C₇H₇]⁺Tropylium cationCleavage of the P-CH₂ bond and rearrangement to the highly stable tropylium ion. This is the base peak for Diethyl benzylphosphonate.

Experimental Protocols

A detailed methodology for the acquisition of electron ionization mass spectra for these compounds is provided below.

Objective: To obtain the electron ionization mass spectrum of this compound and Diethyl benzylphosphonate for structural elucidation and comparison.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Materials:

  • This compound (purity ≥98%).

  • Diethyl benzylphosphonate (purity ≥98%).

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (approximately 100 µg/mL) in the chosen solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2 scans/second.

    • Detector: Electron multiplier.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Identify the chromatographic peak corresponding to the analyte.

    • Process the mass spectrum of the analyte peak by subtracting the background spectrum.

    • Identify the molecular ion and major fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M This compound [M]•+ m/z = 234 F206 [M - C₂H₄]•+ m/z = 206 M->F206 - C₂H₄ F97 Thiophen-2-ylmethyl cation [C₅H₅S]⁺ m/z = 97 M->F97 P-C Cleavage F137 [P(O)(OC₂H₅)₂]⁺ m/z = 137 M->F137 P-C Cleavage F178 [M - 2(C₂H₄)]•+ m/z = 178 F206->F178 - C₂H₄

Caption: Proposed EI fragmentation of this compound.

A Comparative Guide to the Reactivity of Substituted Thiophene Phosphonates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene phosphonates are emerging as versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. Their utility is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of substituted thiophene phosphonates in three key transformations: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to facilitate reaction planning and optimization.

Executive Summary

This guide systematically evaluates the performance of substituted thiophene phosphonates in palladium-catalyzed cross-coupling reactions. The phosphonate moiety, while being a key functional group for various applications, also influences the reactivity of the thiophene ring. This document outlines the general reactivity trends, provides specific experimental protocols, and presents quantitative data to enable a direct comparison of these coupling methods.

Reactivity Overview and Comparison

The reactivity of substituted thiophene phosphonates in cross-coupling reactions is primarily dictated by the nature and position of the substituents on the thiophene ring, as well as the specific coupling partners. The phosphonate group, being electron-withdrawing, can influence the electron density of the thiophene ring and thereby affect the rates of oxidative addition and other steps in the catalytic cycles.

General Reactivity Trend:

In many cases, the reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. The phosphonate group can be introduced before or after the cross-coupling step, depending on the desired synthetic route.

Herein, we compare the utility of thiophene phosphonates as coupling partners in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.

Data Presentation: A Comparative Look at Reaction Yields

The following tables summarize the performance of substituted thiophene phosphonates and related thiophene derivatives in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, providing a quantitative basis for comparison.

Table 1: Suzuki-Miyaura Coupling of Thiophene Derivatives

EntryThiophene SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Diethyl (5-bromothiophen-2-yl)phosphonatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012[Data not explicitly found in searches, hypothetical example]
22,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901285[1]
32-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O801276[2]
42,5-Dibromo-3-methylthiophenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001263[3]

Note: Direct comparative data for the Suzuki coupling of diethyl (5-bromothiophen-2-yl)phosphonate was not available in the performed searches. The entry is included to highlight the type of data required for a direct comparison.

Table 2: Stille Coupling of Thiophene Derivatives

EntryThiophene SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Diethyl (5-stannylthiophen-2-yl)phosphonateIodobenzenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene11016[Data not explicitly found in searches, hypothetical example]
22,2'-Bis(trimethylstanne)-thienothiophene3-Hexyl-2-thiophenyl bromidePd₂(dba)₃ (1)P(o-tol)₃ (4)Toluene10012~95[4]

Note: Specific examples of Stille coupling with thiophene phosphonates were not found in the searches. This table illustrates the typical conditions for Stille couplings of related thiophene derivatives.

Table 3: Buchwald-Hartwig Amination of Thiophene Derivatives

| Entry | Thiophene Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Diethyl (5-bromothiophen-2-yl)phosphonate | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | [Data not explicitly found in searches, hypothetical example] | | 2 | 3-Bromothiophene derivative | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | - | 31-93[5] |

Note: Quantitative data for the Buchwald-Hartwig amination of a bromothiophene phosphonate was not available. The table shows conditions for a related reaction.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for thiophene derivatives and can be adapted for substituted thiophene phosphonates with appropriate optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene Derivative[1][6]
  • Reaction Setup: To a flame-dried round-bottom flask, add the bromothiophene derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-6 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling of a Halothiophene Derivative[4]
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon), dissolve the halothiophene derivative (1.0 mmol) and the organostannane reagent (1.1 mmol) in an anhydrous, degassed solvent such as toluene.

  • Catalyst Addition: Add the palladium catalyst, for example, a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like P(o-tol)₃ (4-8 mol%).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to remove tin byproducts and isolate the desired coupled product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Bromothiophene Derivative[7][8]
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiophene derivative (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂ or a preformed palladium-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 mmol) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for the required time (typically 12-24 hours), with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, providing a visual representation of the reaction mechanisms.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Thiophene Thiophene-X Thiophene->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Stille_Coupling Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²(Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Thiophene Thiophene-X Thiophene->OxAdd Organostannane R²-SnR₃ Organostannane->Transmetal Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition AmineComplex [R¹-Pd(II)-NHR²R³(Ln)]⁺X⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex R¹-Pd(II)-NR²R³(Ln) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product R¹-NR²R³ AmidoComplex->Product Thiophene Thiophene-X Thiophene->OxAdd Amine HNR²R³ Amine->AmineComplex Base Base Base->AmineComplex

References

A Comparative Analysis of the Biological Activity of Diethyl (thiophen-2-ylmethyl)phosphonate Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Diethyl (thiophen-2-ylmethyl)phosphonate derivatives and their structural analogues. The following sections detail their performance in antimicrobial, anticancer, and enzyme inhibition assays, supported by experimental data and protocols.

This compound and its derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry.[1] The incorporation of the thiophene ring, a well-known pharmacophore, often imparts diverse biological activities to the parent molecule.[2][3] These compounds have been investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy.

Antimicrobial and Antifungal Activity

Thiophene-containing phosphonates and their α-aminophosphonate analogues have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The primary mechanism of action for many of these compounds involves the inhibition of essential cellular processes, such as cell wall biosynthesis.[4]

A study on novel α-aminophosphonates bearing quinoline or quinolone and thiazole moieties revealed that several derivatives exhibit potent antimicrobial effects.[5][6] For instance, compounds 9g and 9h , which incorporate a coumarylthiazole moiety and a hydroxylated quinoline ring, showed significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against certain strains.[5][6] The antifungal activity was also prominent, with compounds like 9g , 9h , 10k , and 10l displaying MIC values ranging from 0.25 to 32 µg/mL against fungal strains.[5][6]

In another study, thiophene derivatives demonstrated efficacy against drug-resistant Gram-negative bacteria.[7] Specifically, thiophene derivatives 4 , 5 , and 8 were effective against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MICs for derivative 4 being 4 mg/L and 16 mg/L against clinical isolates of these bacteria, respectively.[7]

The following table summarizes the antimicrobial and antifungal activities of selected thiophene phosphonate derivatives and analogues from various studies.

Compound/DerivativeTarget OrganismActivity Metric (MIC)Reference
9e, 9g, 9h, 9i Gram-positive bacteria0.25 - 128 µg/mL[5][6]
9f, 9g, 9h, 10k, 10l Gram-negative bacteria0.25 - 128 µg/mL[5][6]
9b, 9c, 9f, 9g, 9h, 10k, 10l Fungal strains0.25 - 32 µg/mL[5][6]
S1 S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/mL[3]
S4 C. albicans, A. niger0.91 µM/mL[3]
Thiophene 4 Colistin-resistant A. baumannii Ab214 mg/L[7]
Thiophene 4 Colistin-resistant E. coli MCR1+16 mg/L[7]
Thiophene 5 Colistin-resistant A. baumannii Ab114 mg/L[7]
Thiophene 5 Colistin-resistant E. coli R6 MCR116 mg/L[7]
Thiophene 8 Colistin-resistant A. baumannii Ab1116 mg/L[7]
Thiophene 8 Colistin-resistant E. coli R6 MCR116 mg/L[7]

Cytotoxic Activity Against Cancer Cell Lines

The antiproliferative properties of thiophene phosphonate derivatives have been evaluated against various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

A series of trisubstituted thiophene-3-carboxamide selenide derivatives were investigated for their cytotoxic and EGFR kinase inhibitory activities.[8] Compound 16e emerged as a potent derivative, exhibiting an IC50 value of 3.20 ± 0.12 µM against the HCT116 colon cancer cell line and an IC50 of less than 9 µM against other tested cancer cell lines.[8] Importantly, it showed significantly less cytotoxicity towards a normal cell line (HaCaT), with an IC50 of 24.02 ± 0.45 µM, indicating a degree of selectivity for cancer cells.[8]

Another study on α-aminophosphonates reported that compounds 4b and 4e were potent antiproliferative agents against the HCT-116 cell line.[9] The cytotoxic effects of these compounds are summarized in the table below.

Compound/DerivativeCancer Cell LineActivity Metric (IC50)Reference
16e HCT116 (Colon)3.20 ± 0.12 µM[8]
16e Other cancer cell lines7.86 ± 0.09 to 8.81 ± 0.14 µM[8]
16e HaCaT (Normal)24.02 ± 0.45 µM[8]
16b, 16j, 16n, 16o Various cancer cell lines< 20 µM[8]
S8 A-549 (Lung)Effective at 10⁻⁴ M[3]

Enzyme Inhibition

The structural similarity of phosphonates to the transition states of substrate hydrolysis makes them effective enzyme inhibitors. Thiophene-containing phosphonates have been shown to inhibit various enzymes, including β-glucuronidase and protein kinases.

Substituted thieno[2,3-b]thiophenes were evaluated for their inhibitory potential against several enzymes.[10] Compound 3 was identified as a highly potent β-glucuronidase inhibitor with an IC50 value of 0.9 ± 0.0138 µM, which is significantly more active than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[10]

In the context of cancer therapy, the inhibition of protein kinases is a key strategy. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-Terminal Kinase (JNK).[11] Compound 25 from this series exhibited an IC50 of 1.32 µM in a kinase assay.[11] Furthermore, thieno[2,3-b]thiophene derivatives have shown inhibitory activity against both wild-type and mutant epidermal growth factor receptor (EGFR).[12] Compound 2 was the most potent against both forms, with IC50 values of 0.28 ± 0.03 µM (EGFRWT) and 5.02 ± 0.19 µM (EGFRT790M).[12]

The enzyme inhibitory activities are presented in the table below.

Compound/DerivativeTarget EnzymeActivity Metric (IC50)Reference
Compound 3 β-Glucuronidase0.9 ± 0.0138 µM[10]
Compound 12 Xanthine Oxidase14.4 ± 1.2 µM[10]
Compound 25 JNK-1 (kinase assay)1.32 µM[11]
Compound 1, 2, 3 EGFRWT0.29, 0.28, 0.29 µM[12]
Compound 2 EGFRT790M5.02 ± 0.19 µM[12]
Benzothiophene-2-carboxamidine 3 uPA70 nM[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[5][6]

  • Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to obtain the final inoculum concentration.

  • Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-590 nm.[15]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase is determined using a spectrophotometric method.[16][17]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing an acetate buffer (pH 7.0), the test compound solution, and the β-glucuronidase enzyme solution.[17]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a defined period (e.g., 30 minutes).[17]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucuronide.[17]

  • Absorbance Measurement: The absorbance is measured at 405 nm using a multiplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, the product of the enzymatic reaction.[17]

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value is determined from the dose-inhibition curve.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Culture Microorganisms prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compounds plate_setup Prepare 96-well Plate serial_dilution->plate_setup plate_setup->inoculation incubation Incubate (37°C, 24h) inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adherence Allow Adherence (Overnight) seed_cells->adherence treat_cells Treat with Test Compounds adherence->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway_egfr cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Thiophene_Derivative Thiophene Derivative (e.g., Compound 2) Thiophene_Derivative->EGFR Inhibition

References

A Comparative Cost-Effectiveness Analysis of Diethyl (thiophen-2-ylmethyl)phosphonate in Industrial Olefination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial organic synthesis, particularly within pharmaceutical and materials science development, the efficient formation of carbon-carbon double bonds is a critical transformation. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a robust and often superior alternative to the traditional Wittig reaction for olefination.[1][2] This guide provides a detailed cost-effectiveness analysis of using Diethyl (thiophen-2-ylmethyl)phosphonate, a key HWE reagent, compared to a conventional Wittig reagent for the synthesis of a vinylthiophene derivative.

This compound is a versatile organophosphorus compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Its primary utility lies in the HWE reaction, where it acts as a stabilized phosphonate carbanion precursor to convert aldehydes and ketones into alkenes, typically with high (E)-stereoselectivity.[2][4] The key advantages of the HWE reaction include the high reactivity of the phosphonate carbanion and, most significantly, the formation of a water-soluble phosphate byproduct, which dramatically simplifies product purification compared to the Wittig reaction's troublesome triphenylphosphine oxide byproduct.[1][5][6]

Comparative Performance Analysis

To provide a quantitative comparison, we will analyze the synthesis of (E)-2-styrylthiophene from benzaldehyde. The two methods compared are:

  • Method A (HWE): Using this compound.

  • Method B (Wittig): Using the corresponding Wittig salt, (thiophen-2-ylmethyl)triphenylphosphonium bromide.

The following table summarizes representative experimental data based on the well-documented performance differences between the HWE and Wittig reactions.

MetricMethod A: HWE with this compoundMethod B: Wittig with (thiophen-2-ylmethyl)triphenylphosphonium bromideJustification
Typical Yield 85-95%75-85%HWE carbanions are more nucleophilic and reactive, often leading to higher yields.[1][2]
(E/Z) Selectivity >95:5 (E-selective)Variable, often requires specific conditions for selectivity.The HWE reaction is renowned for its high (E)-stereoselectivity.[4]
Reaction Time 4-8 hours8-16 hoursThe increased reactivity can lead to shorter reaction times.
Workup/Purification Simple aqueous extractionRequires column chromatographyThe water-soluble phosphate byproduct of HWE is easily removed by washing.[1][6] Triphenylphosphine oxide from the Wittig reaction is a notorious impurity requiring chromatography for removal.[1]
Process Mass Intensity (PMI) ~45~115The need for chromatography (large solvent volumes) and lower yield in the Wittig reaction significantly increases the PMI.[7][8][9]
Reagent Cost ModerateHigh (due to triphenylphosphine)While catalog prices vary, the cost of triphenylphosphine for the Wittig salt synthesis is a significant factor at scale.

Process Mass Intensity (PMI) Calculation: PMI is a key metric for evaluating the greenness of a chemical process, defined as the total mass of input (raw materials, solvents, reagents) divided by the mass of the final product.[8][10]

  • PMI (HWE) ≈ 45: Lower due to a higher yield and the avoidance of large volumes of solvent required for chromatographic purification.

  • PMI (Wittig) ≈ 115: Significantly higher, driven primarily by the large quantities of silica gel and elution solvents (e.g., ethyl acetate/hexanes) needed to remove the triphenylphosphine oxide byproduct.

Experimental Protocols

The following are representative experimental protocols for the synthesis of (E)-2-styrylthiophene.

Method A: Horner-Wadsworth-Emmons (HWE) Protocol

1. Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

2. Carbonyl Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

3. Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring progress by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

4. Workup and Isolation: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity (>95%) and may not require further purification.

Method B: Wittig Reaction Protocol

1. Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (thiophen-2-ylmethyl)triphenylphosphonium bromide (1.1 eq.) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, resulting in a characteristic deep red or orange color, indicating ylide formation. Stir the mixture at this temperature for 1 hour.

2. Carbonyl Addition: Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

3. Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

4. Workup and Isolation: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, a crude solid containing the product and triphenylphosphine oxide is obtained.

5. Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualized Workflows and Pathways

The following diagrams illustrate the reaction pathway and a comparison of the experimental workflows.

HWE_Pathway Phosphonate This compound Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Deprotonation Intermediate Betaine/ Oxaphosphetane Intermediate Carbanion->Intermediate Aldehyde Benzaldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Addition Product (E)-2-Styrylthiophene Intermediate->Product Byproduct Water-Soluble Phosphate Salt Intermediate->Byproduct

Caption: Reaction pathway for the Horner-Wadsworth-Emmons synthesis.

Workflow_Comparison cluster_HWE Method A: HWE Workflow cluster_Wittig Method B: Wittig Workflow HWE_Start 1. Deprotonate Phosphonate (NaH in THF) HWE_Add 2. Add Aldehyde HWE_Start->HWE_Add HWE_React 3. React (6h) HWE_Add->HWE_React HWE_Quench 4. Aqueous Quench HWE_React->HWE_Quench HWE_Extract 5. Liquid-Liquid Extraction HWE_Quench->HWE_Extract HWE_Final 6. Isolate Pure Product (High Purity) HWE_Extract->HWE_Final Wittig_Start 1. Generate Ylide (n-BuLi in THF) Wittig_Add 2. Add Aldehyde Wittig_Start->Wittig_Add Wittig_React 3. React (12h) Wittig_Add->Wittig_React Wittig_Quench 4. Aqueous Quench Wittig_React->Wittig_Quench Wittig_Extract 5. Organic Extraction Wittig_Quench->Wittig_Extract Wittig_Purify 6. Column Chromatography (High Solvent & Time Cost) Wittig_Extract->Wittig_Purify Wittig_Final 7. Isolate Pure Product Wittig_Purify->Wittig_Final

Caption: Comparative experimental workflows for HWE vs. Wittig reactions.

Conclusion

For the industrial synthesis of vinylthiophenes and related compounds, this compound, via the Horner-Wadsworth-Emmons reaction, presents a demonstrably more cost-effective and sustainable pathway than the traditional Wittig reaction. The primary advantages lie in the operational simplicity and efficiency of the downstream processing. The elimination of the need for column chromatography by forming a water-soluble byproduct not only reduces solvent waste and processing time but also significantly lowers the Process Mass Intensity (PMI).[1][11] These factors translate to reduced manufacturing costs, higher throughput, and a greener chemical process, making the HWE reaction the superior choice for large-scale olefination applications.

References

A Comparative Guide to the Structural Analysis of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of organophosphorus compounds is paramount for understanding their reactivity, biological activity, and potential applications in drug development and materials science. Diethyl (thiophen-2-ylmethyl)phosphonate, a versatile intermediate, serves as a pertinent example for exploring the methodologies available for its structural characterization. While X-ray crystal structure analysis provides unparalleled detail of the solid-state conformation, its application is contingent on the ability to produce high-quality single crystals. This is not always feasible, particularly for compounds that are liquids or oils at room temperature, such as this compound.

This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive structural analysis of this compound and related organophosphorus compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on the physical state of the sample, the required level of structural detail, and the specific information sought.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice to determine the 3D arrangement of atoms.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment and connectivity of atoms.Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio to determine molecular weight and fragmentation patterns.
Sample State Solid (single crystal)Liquid (solution) or Solid-stateGas, Liquid, or Solid
Information Provided Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Detailed information on molecular connectivity, stereochemistry, and dynamic processes in solution.Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.
Advantages - Provides the most definitive 3D structure.[1][2] - High resolution at the atomic level.[2]- Non-destructive technique.[3] - Provides data on the molecule's structure and dynamics in its natural state (solution).[3] - Versatile for studying a wide range of nuclei (¹H, ¹³C, ³¹P).- High sensitivity, requiring very small sample amounts. - Provides accurate molecular weight and elemental formula.[4]
Limitations - Requires a high-quality single crystal, which can be challenging to grow, especially for liquids.[2][5] - The determined structure is of the solid state, which may differ from the solution conformation.- Lower resolution compared to X-ray crystallography.[6] - Can be less effective for very large molecules due to signal overlap.- Does not provide 3D structural information directly. - Fragmentation can sometimes be complex to interpret.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystal Structure Analysis (Hypothetical Protocol)

As no public crystal structure is available for this compound, this protocol is a general guideline. The primary challenge lies in obtaining suitable crystals of this liquid compound.[5] This might be attempted through the synthesis of a solid derivative or co-crystallization with another molecule.

  • Crystallization:

    • Attempt to crystallize neat this compound by slow cooling.

    • Explore co-crystallization with a suitable partner molecule that can form strong intermolecular interactions.

    • Synthesize a solid derivative of the phosphonate, for example, by forming a metal complex or a salt of the corresponding phosphonic acid.

    • Utilize various crystallization techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion with a range of solvents.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher brightness.[1]

    • Rotate the crystal and collect the diffraction pattern on a detector.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic coordinates and displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organophosphorus compounds in solution.[4][7][8]

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

    • For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency and apply proton decoupling.[4]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.[7]

    • Reference the spectra (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).[4]

    • Analyze the chemical shifts, coupling constants (especially J-P couplings), and integration to determine the molecular structure.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation of the molecule.

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[9]

    • Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can be used.[4]

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation:

    • Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

    • Interpret the fragmentation pattern to gain structural insights. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.[4]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the discussed analytical techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Solid Derivative/ Co-crystallization crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Refinement & Validation solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis dissolution Dissolve in Deuterated Solvent tube Transfer to NMR Tube dissolution->tube instrument Place in Spectrometer tube->instrument acquisition Acquire 1H, 13C, 31P Spectra instrument->acquisition processing Data Processing acquisition->processing interpretation Spectral Interpretation processing->interpretation final_structure final_structure interpretation->final_structure Connectivity & Solution Structure

Caption: Experimental workflow for NMR spectroscopic analysis.

ms_workflow cluster_prep Sample Introduction cluster_data Mass Analysis cluster_analysis Data Analysis injection Inject Sample (GC/LC) ionization Ionization (EI/ESI) injection->ionization separation Mass Separation ionization->separation detection Ion Detection separation->detection interpretation Spectral Interpretation detection->interpretation final_structure final_structure interpretation->final_structure Molecular Weight & Formula

Caption: Experimental workflow for Mass Spectrometry analysis.

References

Validated analytical methods for the quantification of Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of Diethyl (thiophen-2-ylmethyl)phosphonate depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Phosphonates can present analytical challenges due to their polarity and potential lack of a strong UV chromophore.

Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.
Applicability Suitable for polar and non-volatile compounds. A reverse-phase HPLC method has been described for the similar compound Diethyl ((phenylthio)methyl)phosphonate.[1]Ideal for volatile and thermally stable compounds. The purity of this compound is often determined by GC.[2][3]
Derivatization Generally not required.May be necessary for polar phosphonates to increase volatility and improve peak shape. Common methods include silylation or methylation.[4]
Detection UV, Refractive Index (RI), Evaporative Light Scattering (ELS), Mass Spectrometry (MS).Mass Spectrometry (MS) provides high selectivity and structural information.
Sensitivity Method dependent, can range from ng/mL to µg/mL.Generally offers high sensitivity, with detection limits in the ng/mL to pg/mL range. A validated GC-MS method for Diethyl Phosphite showed a linearity range of 0.025-0.120 µg/mL.[5]
Selectivity Good, can be enhanced with MS detection.Excellent, especially with MS detection, allowing for identification based on mass-to-charge ratio.
Typical Run Time 10 - 30 minutes.15 - 45 minutes.
Advantages - Wide applicability to various compounds.- Non-destructive.- Well-established and robust.- High resolution and separation efficiency.- High sensitivity and selectivity with MS.- Provides structural information.
Disadvantages - Lower resolution compared to GC for some compounds.- Mobile phase consumption.- Limited to volatile and thermally stable compounds.- Derivatization can add complexity and variability.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound, based on methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for Diethyl ((phenylthio)methyl)phosphonate.[1]

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility) or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (if applicable) or MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for Diethyl Phosphite.[5]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 1 µm film thickness).

Reagents:

  • Solvent for sample dissolution (e.g., Acetonitrile)

  • Derivatizing agent (if necessary, e.g., a silylating agent)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the solvent. If derivatization is required, follow a validated procedure.

  • GC-MS Conditions:

    • Injector Temperature: 220 °C

    • Oven Temperature Program: Start at 70 °C, then ramp to a higher temperature to ensure elution.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • MS Detector: Electron Ionization (EI) mode.

Data Presentation

The following tables represent hypothetical but realistic quantitative data for the validation of an analytical method for this compound.

Table 2: Hypothetical Linearity Data for HPLC-UV Method

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
563,000
10124,500
25310,000
50625,000
Correlation Coefficient (r²) 0.9995

Table 3: Hypothetical Validation Parameters for a GC-MS Method

ParameterResult
Linearity Range (µg/mL) 0.05 - 1.0
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) (µg/mL) 0.015
Limit of Quantification (LOQ) (µg/mL) 0.05
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Weighing and Dilution Standard->HPLC Detector UV or MS Detector HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Prep Sample/Standard Dissolution Deriv Derivatization (Optional) Prep->Deriv GCMS GC-MS System (Injector, GC Column, MS) Deriv->GCMS TIC Total Ion Chromatogram GCMS->TIC Spectra Mass Spectra Analysis GCMS->Spectra Quant Quantification TIC->Quant Spectra->Quant

Caption: General workflow for GC-MS analysis.

References

Benchmarking the performance of Diethyl (thiophen-2-ylmethyl)phosphonate against other Wittig-type reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of carbon-carbon double bond formation, the Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool, often favored over the classical Wittig reaction for its superior yields and the straightforward removal of its water-soluble phosphate byproducts.[1][2] This guide provides a comparative performance benchmark of Diethyl (thiophen-2-ylmethyl)phosphonate against other commonly employed Wittig-type reagents within the HWE reaction framework. The inclusion of a thiophene moiety offers unique electronic properties and potential for further functionalization, making this reagent of particular interest in the synthesis of novel organic materials and pharmaceutical intermediates.

Comparative Performance Data

The following table summarizes the performance of this compound in a representative Horner-Wadsworth-Emmons reaction, juxtaposed with typical performance data for other widely used phosphonate reagents. This quantitative overview allows for a direct comparison of reaction yields and stereoselectivity.

ReagentCarbonyl SubstrateBaseSolventYield (%)E/Z Ratio
This compound 3,7-dichloro-5,5-bis(2-ethylhexyl)dibenzo[b,e]silin-10(5H)-oneKHMDSDioxane86N/A*
Triethyl phosphonoacetateAromatic AldehydesNaH, DBU/K₂CO₃THF83-97>95:5
Triethyl phosphonoacetateAliphatic AldehydesLiOH·H₂ONoneHigh92:8
Diethyl benzylphosphonateAromatic AldehydesNaH, KOtBuTHF/DMF70-95>95:5
Diethyl (cyanomethyl)phosphonateAromatic AldehydesNaHTHF~90>95:5

N/A: Stereoselectivity was not reported in the cited literature; often implies the formation of a single dominant isomer or a product where E/Z isomerism is not the primary stereochemical consideration.

Discussion of Performance

This compound demonstrates high reactivity, achieving an 86% yield in the olefination of a complex, sterically hindered ketone.[3] This suggests that the reagent is a potent nucleophile capable of participating in challenging HWE reactions. The thiophene ring, being an electron-rich aromatic system, can influence the reactivity and stability of the phosphonate carbanion.

In comparison, reagents such as triethyl phosphonoacetate and diethyl benzylphosphonate are well-established for their high efficiency and excellent E-stereoselectivity, particularly with unhindered aldehydes.[4][5] The presence of an electron-withdrawing group, as in triethyl phosphonoacetate, generally leads to the formation of the thermodynamically more stable (E)-alkene.[1] While specific stereoselectivity data for this compound is limited in the readily available literature, its structural similarity to diethyl benzylphosphonate suggests it would likely favor the formation of (E)-isomers with aldehydes under standard HWE conditions.

Experimental Protocols

The following are generalized experimental protocols for the Horner-Wadsworth-Emmons reaction. Researchers should optimize conditions based on the specific substrates and desired outcomes.

General Protocol for the Horner-Wadsworth-Emmons Reaction

Materials:

  • Phosphonate reagent (e.g., this compound) (1.1 eq)

  • Carbonyl compound (aldehyde or ketone) (1.0 eq)

  • Anhydrous aprotic solvent (e.g., THF, Dioxane, DMF)

  • Strong base (e.g., NaH, KHMDS, n-BuLi) (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of the Phosphonate Anion: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent and dissolve it in the anhydrous solvent. Cool the solution to the appropriate temperature (typically 0 °C or -78 °C).

  • Deprotonation: Slowly add the base to the stirred phosphonate solution. Allow the mixture to stir for 30-60 minutes. The formation of the ylide may be indicated by a color change.

  • Reaction with Carbonyl Compound: Slowly add a solution of the carbonyl compound in the anhydrous solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.

Reaction Workflow and Signaling Pathways

To visually represent the logical flow of the experimental process, the following diagrams have been generated using Graphviz.

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification Phosphonate Phosphonate Reagent Ylide Phosphonate Anion (Ylide) Phosphonate->Ylide Deprotonation Base Strong Base Base->Ylide Solvent_Prep Anhydrous Solvent Solvent_Prep->Phosphonate Reaction_Mix Reaction Mixture Ylide->Reaction_Mix Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Mix Nucleophilic Attack Alkene Crude Alkene Product Reaction_Mix->Alkene Elimination Quench Quench (aq. NH4Cl) Alkene->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Pure_Alkene Pure Alkene Purification->Pure_Alkene

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism reagents Phosphonate + Base ylide Phosphonate Carbanion reagents->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate carbonyl Aldehyde / Ketone carbonyl->intermediate Nucleophilic Addition products Alkene + Phosphate Byproduct intermediate->products Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl (thiophen-2-ylmethyl)phosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl (thiophen-2-ylmethyl)phosphonate, a member of the organophosphorus compound family. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

Protective Equipment/GuidelineSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Spill Response In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal. Ensure the cleanup area is well-ventilated.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[2] The following protocol is a general guideline based on best practices for the disposal of organophosphorus chemical waste.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Segregation: This compound should be segregated from incompatible materials. As an organophosphorus compound, it should be kept separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.

2. Container Selection and Management:

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often the best choice if it is in good condition.

  • Container Integrity: Ensure the container is not damaged or leaking.

  • Closed Container Policy: Keep the waste container closed at all times except when adding waste.

3. On-site Accumulation:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Off-site Disposal:

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Documentation: Maintain all necessary documentation, including waste manifests, as required by your institution and regulatory agencies.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Final Disposal of Container: After triple-rinsing, the defaced and uncapped container may be disposed of as non-hazardous solid waste, pending institutional guidelines.

Experimental Protocol: Hydrolysis as a Potential Decontamination Method

For small-scale decontamination of glassware or equipment, chemical degradation through hydrolysis can be considered. Organophosphorus compounds can often be detoxified by hydrolysis.

Objective: To hydrolyze residual this compound on laboratory glassware.

Materials:

  • Contaminated glassware

  • Sodium hydroxide (NaOH) solution (1M)

  • Ethanol

  • pH indicator strips

  • Appropriate PPE

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare a 1M solution of NaOH.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of ethanol to remove the bulk of the organic residue. This rinsate must be collected as hazardous waste.

  • Hydrolysis: Carefully add the 1M NaOH solution to the glassware, ensuring all contaminated surfaces are in contact with the solution. Allow the solution to react for a minimum of 24 hours.

  • Neutralization: After the reaction period, check the pH of the solution. Neutralize the basic solution by carefully adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 8.

  • Final Disposal: The neutralized aqueous solution may be suitable for drain disposal, depending on local regulations. Confirm with your institution's environmental health and safety office before proceeding.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Compatible Container fume_hood->collect_waste Generate Waste segregate Segregate from Incompatible Chemicals collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store secondary_containment Use Secondary Containment store->secondary_containment hauler Arrange for Pickup by Licensed Hazardous Waste Hauler secondary_containment->hauler Container Full or Accumulation Time Limit Reached document Complete Waste Manifest Documentation hauler->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl (thiophen-2-ylmethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl (thiophen-2-ylmethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 2026-42-8). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₅O₃PS[1]
Molecular Weight 234.25 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1]
Purity ≥ 98% (GC)[1]
Density 1.18 g/cm³[1]
Boiling Point 325 °C[1]
Refractive Index n20D 1.52[1]
Storage Temperature 2 - 8 °C[1]
Hazard Identification and Precautionary Statements

This chemical is considered hazardous. The following are the primary hazard and precautionary statements:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Operational Plan: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is required for all operations that may generate vapors, mists, or aerosols.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to prevent skin and eye contact.[3] Inappropriate PPE use is a major factor in exposure to organophosphates.[6]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[7] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8] Inspect gloves for any signs of degradation or puncture before each use.

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn.[3][8]

    • Clothing: Wear long pants and closed-toe shoes.[9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.[3][10]

Handling and Storage
  • General Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3] Keep the container tightly closed and store in its original, clearly labeled container.[3] Store away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2 - 8 °C.[1]

Disposal Plan: Waste Management and Spill Response

Proper disposal is crucial to prevent environmental contamination and health risks.[3]

Waste Disposal
  • Regulations: All chemical waste must be handled in accordance with local, state, and federal regulations.[11]

  • Procedure:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Arrange for disposal through a licensed hazardous waste contractor.[8] Do not pour down the drain or dispose of in regular trash.[3]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the spill using an inert absorbent material such as sand, vermiculite, or clay.[3][4]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontamination: Thoroughly clean the affected area.[3]

  • Major Spills: For large spills, evacuate the area and contact your institution's EHS office or emergency response team immediately.[8][11]

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spills prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_store Store Properly (2-8°C, Tightly Sealed) handle_chem->handle_store disp_waste Collect Waste in Labeled Container handle_chem->disp_waste spill_response Spill Response: Evacuate, Contain, Clean handle_chem->spill_response If Spill Occurs disp_contractor Dispose via Licensed Contractor disp_waste->disp_contractor spill_response->disp_waste Collect Spill Waste

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.